2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHCPMXMQIOHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184003-54-0 | |
| Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document emphasizes predictive analysis and establishes robust, self-validating experimental protocols for its synthesis, purification, and characterization. We delve into the theoretical underpinnings and practical execution of essential analytical techniques, including spectroscopy (NMR, FTIR), mass spectrometry, and chromatography (HPLC), alongside methodologies for determining critical physicochemical parameters such as melting point, lipophilicity (LogP), and solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or evaluate this compound and its analogs, providing the necessary tools to generate reliable and reproducible data.
Introduction: The Scientific Rationale
The convergence of thiophene and thiazole rings within a single molecular scaffold has yielded numerous compounds with profound biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene ring, a bioisostere of benzene, often enhances pharmacokinetic profiles, while the thiazole moiety is a cornerstone of many therapeutic agents, including Vitamin B1.[1] The addition of a reactive carbaldehyde group at the 4-position of the thiazole ring introduces a versatile synthetic handle for further molecular elaboration, making this compound a molecule of high strategic value in drug discovery programs.
This guide addresses the current information gap by providing a predictive and methodological blueprint for its comprehensive analysis. We will proceed from computational predictions to a proposed synthesis and then detail the essential workflows for empirical characterization.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any novel compound is to understand its basic structural and electronic properties. In the absence of extensive empirical data, computational predictions serve as an invaluable starting point for experimental design.
Molecular Formula: C₈H₅NOS₂ Molecular Weight: 195.26 g/mol
The structure combines a thiophen-3-yl substituent at the 2-position of a 1,3-thiazole ring, which is further functionalized with a carbaldehyde group at the 4-position.
Table 1: Predicted Physicochemical Properties
The following parameters were extrapolated from computational models and data available for structurally similar compounds, such as the thiophen-2-yl isomer and related carboxylic acids.[3][4] These values are essential for planning purification strategies (e.g., chromatography) and anticipating biological behavior (e.g., membrane permeability).
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | ~2.1 - 2.9 | Predicts lipophilicity and membrane permeability. A value in this range suggests good potential for oral bioavailability.[3][5] |
| Topological Polar Surface Area (TPSA) | ~77.6 Ų | Estimates the surface area occupied by polar atoms; crucial for predicting cell penetration. Values under 140 Ų are generally favorable. |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Affects solubility and the potential for forming interactions with biological targets. |
| Rotatable Bonds | 2 | A low number suggests conformational rigidity, which can be advantageous for binding affinity. |
Proposed Synthesis Workflow
A logical and efficient synthesis is the gateway to obtaining the material needed for characterization. A plausible and widely-used approach for constructing the 2-substituted thiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.
The proposed pathway is as follows:
-
Thioamide Formation: Reaction of Thiophene-3-carbonitrile with hydrogen sulfide (H₂S) or a surrogate like Lawesson's reagent to yield Thiophene-3-carbothioamide.
-
Hantzsch Condensation: Cyclocondensation of the resulting Thiophene-3-carbothioamide with a suitable 3-halo-2-oxopropanal equivalent, such as 1,3-dichloroacetone, followed by subsequent chemical modification to yield the target aldehyde. A more direct route involves using 3-bromo-2-oxopropanal.
Below is a conceptual diagram of the Hantzsch synthesis workflow.
Caption: Proposed Hantzsch synthesis workflow.
Physicochemical Property Determination: Protocols and Rationale
Accurate determination of physicochemical properties is critical for quality control and predicting a compound's behavior in various environments.
Melting Point Determination
The melting point is a fundamental indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried, ideally in a vacuum desiccator, to remove residual solvents.[6] The sample must be a fine, homogeneous powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample to a height of 2-3 mm by dropping the tube through a long glass pipe onto a hard surface.[6][7] Proper packing is essential for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[8]
-
Determination:
-
If the approximate melting point is unknown, perform a rapid heating (10-15°C/min) to find a rough value.[7]
-
Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point.[7]
-
Crucial Step: Decrease the heating rate to 1-2°C per minute.[8] This slow rate ensures thermal equilibrium between the sample, heating block, and thermometer, providing an accurate reading.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[6]
Caption: Workflow for accurate melting point determination.
Lipophilicity (LogP) Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key predictor of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion).[9]
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a fast and reliable alternative to the traditional shake-flask method for determining LogP.[9][10] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
-
System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., MOPS buffer) and an organic modifier like methanol or acetonitrile.[10]
-
Calibration: Prepare a series of standard compounds with known LogP values that span a range including the predicted value for the target compound. Inject each standard and record its retention time (t_R).
-
Calculation of k': For each standard, calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).
-
Calibration Curve: Plot Log(k') versus the known LogP values of the standards. This should yield a linear relationship.
-
Sample Analysis: Dissolve the synthesized compound in the mobile phase, inject it into the HPLC system under the identical conditions, and determine its retention time and calculate its Log(k').
-
LogP Determination: Interpolate the LogP of the target compound from its Log(k') value using the linear regression equation derived from the calibration curve.
Causality: The choice of a C18 column is based on its hydrophobic nature, which mimics the lipid environment. More lipophilic compounds will have stronger interactions with the stationary phase, leading to longer retention times and thus higher k' values.[10]
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum will be highly characteristic.
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm.
-
Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, likely around δ 8.0-8.5 ppm.
-
Thiophene Protons: The 3-substituted thiophene ring will show three distinct protons in the aromatic region (δ 7.0-8.0 ppm), with characteristic coupling patterns.[11][12] Analysis of these couplings will confirm the 3-substitution pattern.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" by identifying key functional groups through their vibrational frequencies.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹. This is a key diagnostic peak.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1400-1610 cm⁻¹ region, characteristic of the coupled vibrations within the thiophene and thiazole rings.
-
Thiazole Ring Vibrations: Specific skeletal vibrations for the thiazole ring are often observed around 1550-1470 cm⁻¹.[15]
-
C-S Stretching: Weaker bands in the fingerprint region (below 800 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass of the molecular ion, confirming the elemental composition.
-
Expected [M+H]⁺: 196.0018 (Calculated for C₈H₆NOS₂⁺) Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways would include the loss of CO (28 Da) from the aldehyde and cleavage at the bond connecting the two heterocyclic rings.
HPLC Purity Analysis
HPLC is the standard for determining the purity of a synthesized compound.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is generally suitable for this type of aromatic compound.[16]
-
Mobile Phase: A gradient elution is recommended for separating the target compound from potential impurities and starting materials. A typical system would be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and a wavelength corresponding to the compound's λ_max) is advisable to detect a broad range of potential impurities.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For regulatory purposes, analysis against a certified reference standard is required.
Caption: Integrated workflow for analytical characterization.
Potential Biological & Pharmacological Significance
The fusion of thiophene and thiazole heterocycles is a validated strategy in drug design. Molecules incorporating these scaffolds have demonstrated a wide spectrum of activities.[1][17] Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and antitumor properties.[2] The combination of these rings can lead to hybrid molecules with enhanced biological activities and improved therapeutic potential.[1][18] Specifically, thiadiazole derivatives containing a thiophene moiety have been investigated as potent anticancer agents.[19][20] The aldehyde functional group on the title compound provides a reactive site for synthesizing Schiff bases or other derivatives, allowing for the exploration of a broad chemical space to optimize biological activity.
Conclusion
While this compound remains a molecule with limited published data, its structural motifs suggest significant potential in medicinal chemistry. This guide provides the necessary scientific framework for its synthesis and rigorous characterization. By leveraging computational predictions to inform experimental design and adhering to the detailed, validated protocols for determining physicochemical properties and confirming structural identity, researchers can confidently generate the high-quality data required for publication, patent applications, and advancing drug discovery programs. The methodologies outlined herein are designed to be robust, reproducible, and grounded in established analytical principles, empowering scientists to unlock the full potential of this promising heterocyclic compound.
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An In-depth Technical Guide to 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Thiophene-Thiazole Scaffold
Heterocyclic compounds are the bedrock of a vast array of pharmaceuticals. Among these, five-membered rings containing sulfur and nitrogen, such as thiophene and thiazole, are particularly prominent.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, is a constituent of numerous FDA-approved drugs and is recognized for its broad therapeutic potential, including antibacterial, antifungal, and anticancer properties.[2] Similarly, the thiazole ring is a versatile pharmacophore present in a multitude of bioactive compounds, exhibiting a wide spectrum of pharmacological activities.[3]
The combination of these two moieties into a single molecular entity, as in 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, creates a scaffold with unique electronic and conformational properties. The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile chemical handle for further synthetic elaboration, enabling the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Proposed Synthesis Workflow
The synthesis of this compound can be logically approached in a two-step sequence: the initial construction of the 2-(thiophen-3-yl)thiazole core via the Hantzsch thiazole synthesis, followed by the regioselective introduction of the formyl group using the Vilsmeier-Haack reaction.[4][5]
Caption: Proposed two-step synthesis of this compound.
Step 1: Hantzsch Synthesis of 2-(Thiophen-3-yl)thiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring, involving the reaction of a thioamide with an α-haloketone.[6]
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-3-carbothioamide (1 equivalent) in ethanol.
-
Reaction Initiation: To the stirred solution, add 1,3-dichloroacetone (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate can be collected by vacuum filtration, washed with water, and dried to afford the crude 2-(thiophen-3-yl)thiazole.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile that will regioselectively formylate the 2-(thiophen-3-yl)thiazole at the electron-rich C4 position of the thiazole ring.
Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(thiophen-3-yl)thiazole (1 equivalent), obtained from the previous step, in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.
-
Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| CAS Number | Not available in public databases |
| Molecular Formula | C₈H₅NOS₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Expected to be a solid |
Expected Characterization Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for this compound.[10][11][12][13][14][15]
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~8.2-8.4 ppm (s, 1H): Thiazole H5 proton.
-
δ ~7.4-7.8 ppm (m, 3H): Thiophene ring protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~185 ppm: Aldehyde carbonyl carbon.
-
δ ~160-170 ppm: Thiazole C2 carbon.
-
δ ~150-155 ppm: Thiazole C4 carbon.
-
δ ~120-140 ppm: Thiophene and thiazole ring carbons.
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
-
~3100-3000 cm⁻¹: C-H stretching of aromatic rings.
-
~1680-1700 cm⁻¹: Strong C=O stretching of the aldehyde.[16]
-
~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.
Mass Spectrometry (MS):
-
[M]⁺: Expected molecular ion peak at m/z = 195.
Applications in Drug Discovery
The 2-(thiophen-3-yl)-1,3-thiazole scaffold is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[17] Thiazole and thiophene-containing compounds have demonstrated a wide range of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: The thiazole ring is a core component of many antimicrobial agents.[1]
-
Anticancer Properties: Numerous thiophene and thiazole derivatives have been investigated for their potential as anticancer agents.[13]
-
Anti-inflammatory Effects: This class of compounds has also shown promise in the development of new anti-inflammatory drugs.
The aldehyde functionality of this compound makes it an ideal starting material for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, which can be screened for a wide range of biological activities.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of this compound. The proposed synthetic route, utilizing the Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, is based on well-established and reliable chemical transformations. The expected spectroscopic data serves as a benchmark for the successful identification of the target compound. The inherent biological potential of the thiophene-thiazole scaffold, coupled with the synthetic versatility of the aldehyde functional group, makes this molecule a valuable building block for the discovery of novel therapeutic agents.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
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- Synthesis New and Novel Aryl Thiazole Deriv
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Spectroscopic data (NMR, IR, MS) of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Profile of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Molecular Structure and Analysis
This compound is a heterocyclic compound featuring a thiophene ring linked at its 3-position to the 2-position of a 4-formylthiazole ring. This structure combines the electronic properties of an electron-rich thiophene ring with an electron-deficient thiazole ring, further influenced by the electron-withdrawing carbaldehyde group. Understanding this arrangement is critical for predicting and interpreting its spectroscopic characteristics.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show five distinct signals in the aromatic/aldehyde region. The chemical shifts are influenced by the heteroatoms and the anisotropic effect of the conjugated system.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | H6 |
| Thiazole-H | 8.3 - 8.5 | Singlet (s) | - | H5 |
| Thiophene-H | 8.0 - 8.2 | Doublet of doublets (dd) | J(H2',H4') ≈ 1.2, J(H2',H5') ≈ 3.0 | H2' |
| Thiophene-H | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5',H4') ≈ 5.0, J(H5',H2') ≈ 3.0 | H5' |
| Thiophene-H | 7.4 - 7.6 | Doublet of doublets (dd) | J(H4',H5') ≈ 5.0, J(H4',H2') ≈ 1.2 | H4' |
Rationale and Interpretation:
-
Aldehyde Proton (H6): The proton attached to the carbonyl carbon is expected to be the most deshielded due to the strong electron-withdrawing nature of the oxygen atom, appearing as a sharp singlet far downfield. This is consistent with values seen for other aromatic aldehydes, such as benzaldehyde (10.0 ppm) and thiophene-3-carbaldehyde (~9.9 ppm).[1]
-
Thiazole Proton (H5): The lone proton on the thiazole ring is adjacent to the sulfur atom and is part of an electron-poor ring system. Its signal is expected to be a singlet and appear at a high chemical shift, similar to the H5 proton in unsubstituted thiazole which resonates around 8.2 ppm.[2][3]
-
Thiophene Protons (H2', H4', H5'): The protons on the 3-substituted thiophene ring will exhibit characteristic coupling patterns. H2' is situated between the sulfur atom and the point of substitution, making it the most deshielded of the thiophene protons.[4] H5' and H4' will appear at slightly lower chemical shifts. The coupling constants are predicted based on typical values for thiophene systems: J(ortho) ≈ 5.0 Hz, J(meta) ≈ 3.0 Hz, and J(para) ≈ 1.2 Hz.[5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are anticipated.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Aldehyde-C | 183 - 186 | C6 (C=O) |
| Thiazole-C | 165 - 168 | C2 |
| Thiazole-C | 150 - 153 | C4 |
| Thiophene-C | 135 - 138 | C3' |
| Thiazole-C | 128 - 131 | C5 |
| Thiophene-C | 127 - 130 | C2' |
| Thiophene-C | 126 - 129 | C5' |
| Thiophene-C | 124 - 127 | C4' |
Rationale and Interpretation:
-
Carbonyl Carbon (C6): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and is predicted to appear in the typical range for aromatic aldehydes.
-
Thiazole Carbons (C2, C4, C5): C2, being bonded to both sulfur and nitrogen, is expected to be highly deshielded. C4 is also significantly deshielded due to its attachment to the nitrogen and the electron-withdrawing aldehyde group. C5 will likely appear further upfield. These predictions are based on data from similarly substituted thiazoles.[6]
-
Thiophene Carbons (C2', C3', C4', C5'): The chemical shifts of the thiophene carbons are influenced by the sulfur atom and the substitution pattern. C3', the point of attachment to the thiazole ring, is predicted to be a quaternary carbon in the mid-aromatic range. The protonated carbons (C2', C4', C5') will appear in the typical aromatic region of ~124-130 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum is used to identify the functional groups present in the molecule. The key diagnostic peaks are expected to arise from the aldehyde and the heterocyclic rings.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3120 - 3080 | Medium | Aromatic C-H Stretch (Thiophene & Thiazole) |
| 2850 - 2820 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 2750 - 2720 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 1705 - 1685 | Strong | Aldehyde C=O Stretch (Conjugated) |
| 1550 - 1450 | Medium-Strong | C=C and C=N Ring Stretching (Thiophene & Thiazole) |
| 850 - 700 | Strong | C-H Out-of-plane Bending |
Rationale and Interpretation:
-
C-H Stretches: Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹.[7] A key diagnostic feature for the aldehyde is the presence of a pair of weak to medium bands (a Fermi doublet) between 2850 and 2720 cm⁻¹, which is characteristic of the C-H bond of a formyl group.[1][8]
-
C=O Stretch: A very strong and sharp absorption is predicted for the carbonyl (C=O) stretch. Because the aldehyde is conjugated with the thiazole ring, the frequency is lowered to the 1705-1685 cm⁻¹ range, compared to a non-conjugated aldehyde which appears around 1730 cm⁻¹.[9][10]
-
Ring Vibrations: The complex stretching vibrations of the C=C and C=N bonds within the thiophene and thiazole rings will produce a series of medium to strong bands in the fingerprint region (1550-1450 cm⁻¹).[11][12][13]
-
Out-of-plane Bending: Strong bands in the 850-700 cm⁻¹ region will correspond to the out-of-plane C-H bending modes, which can sometimes be diagnostic of the substitution pattern on the aromatic rings.[14]
Predicted Mass Spectrum (MS)
High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would confirm the molecular formula. The fragmentation pattern under Electron Ionization (EI) would provide structural information.
Molecular Formula: C₈H₅NOS₂ Exact Mass: 194.9864 Predicted Molecular Ion (ESI/HRMS): [M+H]⁺ = 195.9937
| Predicted m/z | Ion Formula | Predicted Origin |
| 195 | [C₈H₅NOS₂]⁺ | Molecular Ion [M]⁺ |
| 167 | [C₇H₅NS₂]⁺ | [M - CO]⁺ |
| 111 | [C₄H₃S₂]⁺ | [Thiophen-3-yl-S]⁺ or Thiazole fragment |
| 83 | [C₄H₃S]⁺ | [Thiophen-3-yl]⁺ |
Predicted Fragmentation Pathway: The primary fragmentation is expected to be the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the aldehyde group, which is a characteristic fragmentation for aromatic aldehydes. Subsequent fragmentation would likely involve the cleavage of the bond between the two heterocyclic rings.
Caption: Predicted major fragmentation pathway for the target molecule under EI-MS.
Experimental Protocols
The following sections describe standardized methodologies for acquiring high-quality spectroscopic data for a novel, solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring a standard ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[15]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles, filtering if necessary. The liquid height should be approximately 4-5 cm.[15]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[16]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving high resolution and sharp peaks.[16]
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.[17]
-
Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the center of the ATR crystal.[18]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[19]
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
High-Resolution Mass Spectrometry (HRMS)
This protocol is for obtaining an accurate mass measurement using ESI-MS.
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or dichloromethane.[20]
-
Working Solution Preparation: Create a dilute working solution for infusion. Take 10 µL of the stock solution and dilute it with 1 mL of an appropriate ESI-friendly solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be around 1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[20]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before running the sample to ensure high mass accuracy.
-
Infusion: Infuse the working solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.[21]
-
Data Analysis: Determine the experimental m/z value of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches the measured accurate mass within a narrow tolerance (typically < 5 ppm).
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a novel compound requires a synergistic approach, where each analytical technique provides a piece of the puzzle.
Caption: Integrated workflow for structural elucidation using multiple spectroscopic techniques.
Conclusion
The structural confirmation of this compound relies on a consistent and logical interpretation of data from multiple spectroscopic sources. The key identifying features are predicted to be:
-
¹H NMR: A downfield aldehyde singlet near 10 ppm and four distinct signals for the five aromatic protons on the two rings.
-
IR: A strong, conjugated C=O stretch around 1690 cm⁻¹ and the characteristic weak aldehyde C-H stretches near 2830 and 2730 cm⁻¹.
-
HRMS: A protonated molecular ion [M+H]⁺ at m/z 195.9937, confirming the elemental composition C₈H₅NOS₂.
This guide provides a robust framework for researchers to identify and characterize this target molecule, bridging the gap until experimental data becomes publicly available.
References
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene. [Link]
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VPL. Thiophene (C4H4S) Infrared Spectra. [Link]
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ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
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Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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University of Wisconsin-Madison. Infrared Spectroscopy of Aldehydes and Ketones. [Link]
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IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman) of 2-Thiophene Carboxylic Acid. [Link]
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JoVE. IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
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ResearchGate. FT-IR Spectroscopic Studies of Thiophene Adsorption. [Link]
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J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
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Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
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University of Calgary. IR Spectroscopy: Aldehydes. [Link]
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Canadian Science Publishing. Thiazoles: III. Infrared Spectra of Methylthiazoles. [Link]
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Innovatech Labs. How Does FTIR Analysis Work?. [Link]
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Bruker. Guide to FT-IR Spectroscopy. [Link]
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Austin Publishing Group. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. [Link]
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PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
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ResearchGate. Observed IR spectrum of thiazole isolated in a solid argon matrix. [Link]
-
University of Regensburg. Supplementary Information for publications. [Link]
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University of California, Irvine. Sample preparation for FT-IR. [Link]
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]
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Masaryk University. Carbonyl compounds - IR spectroscopy. [Link]
-
MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. [Link]
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Oreate AI. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). [Link]
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SpectraBase. Thiazole - 1H NMR Chemical Shifts. [Link]
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ResearchGate. Synthesis and mass spectral fragmentation patterns of some thiazole derivatives. [Link]
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Canadian Science Publishing. Proton Magnetic Resonance Spectra of Thiazole and its Methyl Derivatives. [Link]
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Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for investigation of dissolved organic matter. [Link]
-
ResearchGate. 1H NMR Chemical Shift Values for the Thiophene Proton. [Link]
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Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
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Chemistry LibreTexts. Acquiring a NMR Spectrum. [Link]
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Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra. [Link]
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University of Colorado Boulder. NMR Spectrum Acquisition. [Link]
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Canadian Science Publishing. Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. [Link]
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National Chemical Laboratory, India. NMR Studies on Five Membered Triazoles. [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding sulphones. [Link]
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ACS Omega. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]
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ResearchGate. High-Resolution Native Mass Spectrometry. [Link]
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Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This molecule represents a significant scaffold in medicinal chemistry, combining the pharmacologically relevant thiophene and thiazole moieties.[1][2] Understanding its three-dimensional structure is paramount for designing novel therapeutics with enhanced efficacy and specificity. While a definitive crystal structure for this specific molecule is not publicly available, this guide will delineate the established methodologies for its determination and provide predictive insights based on the analysis of closely related compounds.
Introduction: The Significance of the Thiophene-Thiazole Scaffold
The convergence of thiophene and thiazole rings within a single molecular framework creates a scaffold of considerable interest in drug discovery. Thiophene, a bio-isostere of the phenyl ring, is a key component in numerous FDA-approved drugs, contributing to enhanced metabolic stability and receptor interactions.[1] Thiazole rings are also prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for combinatorial library synthesis.
Synthesis and Crystallization: A Proposed Pathway
The synthesis of this compound can be approached through established methods for thiazole ring formation. A plausible and efficient synthetic route is the Hantzsch thiazole synthesis.
Proposed Synthetic Protocol:
-
Thioamide Formation: The synthesis would commence with the reaction of thiophene-3-carboxamidine with a suitable sulfurizing agent, such as Lawesson's reagent, to yield thiophene-3-carbothioamide.
-
Hantzsch Thiazole Synthesis: The resulting thiophene-3-carbothioamide would then be subjected to a cyclocondensation reaction with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal). This reaction directly constructs the desired this compound.
Caption: Proposed synthesis of this compound.
Protocol for Single Crystal Growth:
Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. The following are proven techniques for the crystallization of small organic molecules:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution gradually induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Crystallography: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.
Experimental Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Analysis and Interpretation:
The collected diffraction data is processed to yield a set of crystallographic parameters that describe the unit cell and the atomic positions. Key parameters include:
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Predicted Structural Features and Intermolecular Interactions
Based on the analysis of structurally similar thiophene and thiazole derivatives, we can predict key features of the crystal structure of this compound.
Molecular Geometry:
The molecule is expected to be largely planar, although some torsion between the thiophene and thiazole rings may occur. The dihedral angle between the two rings will be a critical parameter to determine the overall molecular conformation. In related structures, these angles can vary, influencing the molecular packing.[4]
Intermolecular Interactions:
The presence of nitrogen and sulfur heteroatoms, along with the carbonyl group, suggests the potential for a variety of non-covalent interactions that will dictate the crystal packing. These may include:
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a likely hydrogen bond acceptor.
-
C-H···N Hydrogen Bonds: The thiazole nitrogen can also act as a hydrogen bond acceptor.
-
π-π Stacking: The aromatic thiophene and thiazole rings may engage in π-π stacking interactions.
-
C-H···S Interactions: The sulfur atoms in both rings can participate in weak hydrogen bonding.
Understanding these interactions is crucial for predicting the solid-state properties of the material and for designing crystal engineering strategies.
Spectroscopic and Analytical Characterization
Complementary analytical techniques are essential to confirm the identity and purity of the synthesized compound before proceeding with crystallographic studies.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the protons on the thiophene and thiazole rings, and a distinct singlet for the aldehyde proton.[5] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the aldehyde.[5] |
| FT-IR | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₅NOS₂).[6] |
Conclusion and Future Directions
This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of this compound. While a definitive crystal structure is yet to be reported, the methodologies and predictive insights presented here provide a robust framework for researchers in the field. The determination of this crystal structure would be a valuable contribution, enabling detailed structure-activity relationship (SAR) studies and facilitating the rational design of novel drug candidates based on this promising molecular scaffold. The aldehyde functionality, in particular, offers a gateway to a diverse chemical space, paving the way for the discovery of next-generation therapeutics.
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Thiophene-Thiazole Hybrids: A Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Union of Thiophene and Thiazole in Drug Discovery
The amalgamation of distinct pharmacophores into a single molecular entity represents a sophisticated strategy in modern medicinal chemistry to engineer novel therapeutic agents with enhanced efficacy and unique mechanistic profiles. Within this paradigm, the fusion of thiophene and thiazole rings has emerged as a particularly fruitful avenue of investigation. The thiophene ring, an isostere of benzene, offers a versatile scaffold with favorable electronic and lipophilic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[1] Concurrently, the thiazole moiety, a cornerstone of numerous clinically approved drugs, imparts a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[2] This in-depth technical guide provides a comprehensive exploration of the validated and potential therapeutic targets of thiophene-thiazole compounds, delving into their mechanisms of action, and furnishing detailed, field-proven experimental protocols to empower researchers in this dynamic field of drug discovery.
I. Anticancer Therapeutic Targets: A Multi-pronged Assault on Oncogenic Pathways
The intrinsic ability of thiophene-thiazole scaffolds to interact with a multitude of oncogenic targets underscores their significant potential in cancer chemotherapy.[3][4] These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.
Kinase Inhibition: Disrupting the Engines of Cell Proliferation
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Thiophene-thiazole derivatives have demonstrated potent inhibitory activity against several key kinases.
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a pivotal driver of tumor growth and progression.[5] Thiophene-thiazole hybrids have been designed as EGFR tyrosine kinase inhibitors (TKIs), with the thiazole ring often engaging in crucial hydrogen bonding interactions within the kinase hinge region, while the thiophene moiety contributes to hydrophobic interactions within the ATP-binding pocket.[5] Certain derivatives have shown potent inhibition of both wild-type EGFR and the T790M mutant, which is associated with acquired resistance to first-generation TKIs.[6][7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in various malignancies. Thiazole-containing compounds have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic arrest and apoptosis.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[9] Thiazole-based compounds have been explored as CDK inhibitors, demonstrating the potential to halt cancer cell proliferation.[9]
-
Other Kinases: Thiophene-thiazole derivatives have also shown inhibitory activity against other important oncogenic kinases, including BRAF V600E, JNK, and MASTL.[10][11][12][13]
Experimental Workflow: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of thiophene-thiazole compounds against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2x kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the thiophene-thiazole test compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.
-
Dilute the recombinant target kinase and its specific substrate (e.g., a peptide or protein) in kinase buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
-
Reaction Initiation and Incubation:
-
Add the kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[14]
-
Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some thiophene-containing drugs, such as Teniposide, function as topoisomerase II inhibitors.[15] Thiophene-thiazole derivatives have also been investigated as potential topoisomerase inhibitors, representing another avenue for their anticancer activity.[9]
Cytotoxicity Evaluation: The MTT Assay
A fundamental step in assessing the anticancer potential of thiophene-thiazole compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Determine cell viability (e.g., using trypan blue exclusion) and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene-thiazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Table 1: Example Cytotoxicity Data for a Thiophene-Thiazole Compound
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 1.5 ± 0.2 |
| A549 (Lung) | 2.8 ± 0.4 |
| HCT116 (Colon) | 0.9 ± 0.1 |
| HeLa (Cervical) | 3.1 ± 0.5 |
II. Antimicrobial Therapeutic Targets: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene-thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[18][19]
Mechanisms of Antimicrobial Action
The precise molecular targets of thiophene-thiazole compounds in microorganisms are still under investigation, but several mechanisms have been proposed, including:
-
Inhibition of essential enzymes: These compounds may target enzymes crucial for bacterial or fungal survival, such as dihydrofolate reductase.[20]
-
Disruption of cell membrane integrity: The lipophilic nature of the thiophene ring may facilitate interaction with and disruption of the microbial cell membrane.
-
Interference with DNA or protein synthesis.
Evaluation of Antimicrobial Activity
Standardized methods are employed to assess the in vitro antimicrobial efficacy of new compounds.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflows for Kirby-Bauer and Broth Microdilution assays.
Step-by-Step Protocol: Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[21]
-
-
Disk Application and Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.
-
The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
Step-by-Step Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene-thiazole compound in a suitable broth medium (e.g., Mueller-Hinton broth).[22]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum as described for the Kirby-Bauer method.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.[23] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation and MIC Reading:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[23]
-
III. Anti-inflammatory Therapeutic Targets: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to numerous diseases. Thiophene and thiazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. 5-LOX is involved in the production of leukotrienes, another class of inflammatory molecules. Several thiophene-based drugs, such as Tinoridine and Tiaprofenic acid, are known COX inhibitors.[14][24] Thiophene-thiazole hybrids have been investigated as dual COX/5-LOX inhibitors, offering a broader anti-inflammatory profile with potentially fewer side effects than traditional NSAIDs.[14]
Modulation of NF-κB and STAT3 Signaling Pathways
The transcription factors NF-κB and STAT3 are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Thiophene derivatives have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[25][26] This leads to a reduction in the production of inflammatory cytokines. Similarly, the STAT3 signaling pathway has been identified as a target for these compounds.[25]
IV. Therapeutic Targets in Neurodegenerative Disorders: Protecting the Nervous System
The ability of thiophene-thiazole compounds to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.
Cholinesterase Inhibition
A key feature of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy.[27][28] Thiazole derivatives have been extensively studied as potent inhibitors of both AChE and BuChE.[29][30]
Experimental Workflow: Ellman's Assay for Acetylcholinesterase Inhibition
Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer, pH 8.0.
-
Prepare a 3 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.
-
Prepare a stock solution of acetylcholinesterase (AChE) in phosphate buffer.
-
Prepare serial dilutions of the thiophene-thiazole test compound.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer, the AChE solution, and the test compound dilution (or buffer for the control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DTNB and ATCI solutions to each well.
-
-
Kinetic Measurement and Data Analysis:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
V. Concluding Remarks and Future Directions
The thiophene-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, offering access to a diverse array of therapeutic targets across multiple disease areas. The versatility of this chemical framework allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective inhibitors of kinases, microbial enzymes, and key proteins in inflammatory and neurodegenerative pathways. The experimental protocols detailed in this guide provide a robust foundation for researchers to explore the full therapeutic potential of these promising compounds. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing pharmacokinetic profiles for in vivo efficacy, and exploring novel therapeutic applications of this remarkable class of molecules.
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Quantum Chemical Calculations for Thophene-Thiazole Derivatives: A Technical Guide for Drug Discovery
Abstract
Thiophene and thiazole rings are privileged scaffolds in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to their diverse biological activities.[1][2][3][4][5] The synergistic combination of these two heterocyclic moieties often leads to compounds with enhanced pharmacological profiles.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations in the rational design and analysis of novel thiophene-thiazole derivatives. We will delve into the theoretical underpinnings of these computational methods, present a validated workflow, and demonstrate how in silico data can accelerate the discovery of potent and selective drug candidates.
Introduction: The Significance of Thiophene-Thiazole Hybrids in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3] Similarly, the thiazole ring, which contains both sulfur and nitrogen, is a key component of numerous natural and synthetic bioactive molecules, including vitamin B1.[1][4][5] The fusion or linkage of these two rings creates a chemical space rich with therapeutic potential, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][6]
The development of novel thiophene-thiazole based drugs, however, can be a time-consuming and resource-intensive process. Quantum chemical calculations offer a powerful computational lens to peer into the molecular world, enabling the prediction of molecular properties and reactivity, thus guiding the synthesis of more promising candidates.[7][8][9]
Theoretical Foundations: A Primer on Quantum Chemical Methods
At the heart of modern computational chemistry are methods that solve the Schrödinger equation, albeit with approximations, to describe the electronic structure of molecules. For thiophene-thiazole derivatives, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. This is a significant conceptual leap from traditional wave-function-based methods, as it reduces the complexity of the problem from a 3N-dimensional wave function (where N is the number of electrons) to a 3-dimensional electron density.
The choice of the exchange-correlation functional is critical in DFT calculations. For organic molecules like thiophene-thiazole derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and electronic properties.[9][10]
Time-Dependent Density Functional Theory (TD-DFT)
To study the excited-state properties of molecules, such as their absorption spectra, Time-Dependent DFT (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, providing insights into the electronic transitions within the molecule. This is particularly useful for understanding the photophysical properties of thiophene-thiazole derivatives, which can be relevant for applications in photodynamic therapy or as fluorescent probes.[11]
A Validated Computational Workflow
The following section outlines a robust and reproducible workflow for the quantum chemical characterization of thiophene-thiazole derivatives.
Molecular Structure Preparation
The initial step involves building the 3D structure of the thiophene-thiazole derivative of interest. This can be done using molecular building software such as Avogadro, GaussView, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure efficient convergence during the optimization process.
Geometry Optimization and Frequency Calculations
The initial molecular structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and a basis set that provides a good description of the electronic structure. The 6-311G(d,p) or 6-311++G(2d,2p) basis sets are commonly used for such systems, offering a good compromise between accuracy and computational expense.[9][10]
Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Keyword Specification: Specify the following keywords in the input file:
-
#p B3LYP/6-311G(d,p) Opt Freq
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation.
-
-
Charge and Multiplicity: Define the charge and spin multiplicity of the molecule (typically 0 and 1 for neutral, closed-shell molecules).
-
Coordinate Specification: Provide the initial Cartesian coordinates of the atoms.
-
Execution: Submit the input file to the quantum chemistry software.
-
Analysis: Upon completion, check the output file for the optimized coordinates, energies, and the absence of imaginary frequencies.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity.[9]
The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, as summarized in the table below.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
Simulating Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.
-
UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.[11]
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated from the frequency analysis can be used to simulate the IR and Raman spectra of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Application in Drug Discovery: A Synergistic Approach
Quantum chemical calculations, when integrated with experimental studies, can significantly accelerate the drug discovery process.
Structure-Activity Relationship (SAR) Studies
By calculating the electronic and structural properties of a series of thiophene-thiazole derivatives and correlating them with their experimentally determined biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.
Molecular Docking and Binding Affinity
While molecular docking is a separate computational technique, the optimized geometries and partial charges derived from quantum chemical calculations can be used to improve the accuracy of docking simulations.[1][2][6][12][13] This allows for a more realistic prediction of the binding mode and affinity of thiophene-thiazole derivatives to their biological targets, such as enzymes or receptors.[6][13]
Diagram: Integrated Computational and Experimental Drug Discovery Workflow
Caption: A workflow illustrating the synergy between computational and experimental approaches in drug discovery.
Conclusion and Future Perspectives
Quantum chemical calculations have become an indispensable tool in the modern drug discovery pipeline. For the exploration of the chemical space of thiophene-thiazole derivatives, these methods provide invaluable insights into their intrinsic properties, guiding the rational design of new therapeutic agents. As computational power continues to increase and theoretical methods become more sophisticated, the predictive accuracy of these calculations will further improve, solidifying their role in accelerating the development of next-generation medicines.
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Methodological & Application
Synthesis and Applications of Novel Schiff Bases Derived from 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: A Technical Guide for Researchers
Introduction: The Convergence of Thiophene and Thiazole Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a powerful approach to generating novel molecular entities with enhanced biological activity. Thiophene and thiazole rings are prominent five-membered aromatic heterocycles that are integral components of numerous FDA-approved drugs and clinical candidates.[1][2] The thiophene moiety, a sulfur-containing isostere of benzene, is recognized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, found in compounds with antimicrobial, antifungal, and antiproliferative activities.[2][3]
The conjugation of these two heterocyclic systems into a single molecular framework, such as 2-(thiophen-3-yl)-1,3-thiazole, creates a unique scaffold with a distinct electronic and steric profile. The subsequent derivatization of this core structure into Schiff bases, through the condensation of its aldehyde functionality with various primary amines, offers a versatile platform for the exploration of new chemical space and the development of potential therapeutic agents. Schiff bases, characterized by the azomethine (-CH=N-) group, are known for their coordination chemistry and a wide array of biological activities.[4]
This comprehensive application note provides a detailed guide for the synthesis of novel Schiff bases starting from the key intermediate, 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. We present a validated, multi-step synthetic protocol for the preparation of this crucial starting material, followed by a general, robust method for the synthesis of the target Schiff bases. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the necessary technical insights and step-by-step protocols to explore this promising class of compounds.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the aldehyde precursor is paramount. The following protocol outlines a logical and experimentally grounded approach, commencing with the preparation of thiophene-3-carboxamide, followed by the construction of the thiazole ring via the Hantzsch synthesis, and culminating in the conversion of a carboxylate intermediate to the target aldehyde.
Step 1: Synthesis of Thiophene-3-carboxamide
The initial step involves the conversion of the commercially available thiophene-3-carboxylic acid to its corresponding amide. This transformation is crucial as the thioamide derivative is a key reactant in the subsequent Hantzsch thiazole synthesis.
Protocol 1: Preparation of Thiophene-3-carboxamide
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend thiophene-3-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (5.0 eq.).
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: To the crude thiophene-3-carbonyl chloride, cautiously add a concentrated aqueous solution of ammonia (excess) at 0 °C.
-
Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield thiophene-3-carboxamide.
Causality and Experimental Rationale: The conversion to the acid chloride activates the carboxylic acid for nucleophilic attack by ammonia. The use of excess thionyl chloride ensures complete conversion. The reaction is performed under anhydrous conditions initially to prevent hydrolysis of the acid chloride. The subsequent amidation is an exothermic reaction, hence the addition of ammonia at low temperature.
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylate
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[5][6] In this step, thiophene-3-carboxamide is first converted to the corresponding thioamide, which then undergoes cyclocondensation with an α-halo ester.
Protocol 2: Synthesis of Ethyl 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylate
-
Thionation of Amide: In a dry flask, dissolve thiophene-3-carboxamide (1.0 eq.) in anhydrous toluene. Add Lawesson's reagent (0.5 eq.) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure. The crude thiophene-3-carbothioamide can be purified by column chromatography or used directly in the next step.
-
Cyclocondensation: Dissolve the crude thiophene-3-carbothioamide (1.0 eq.) in ethanol. Add ethyl bromopyruvate (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain ethyl 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylate.
Causality and Experimental Rationale: Lawesson's reagent is a widely used and effective thionating agent for converting amides to thioamides. The Hantzsch reaction proceeds via nucleophilic attack of the sulfur of the thioamide on the α-carbon of the ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a common and suitable solvent for this reaction.
Step 3: Reduction of the Ester to this compound
The final step in the synthesis of the key aldehyde intermediate is the selective reduction of the ethyl ester. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as it can reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol.[6][7][8]
Protocol 3: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 eq.) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality and Experimental Rationale: The low temperature is critical to stabilize the tetrahedral intermediate formed upon hydride attack, which then collapses to the aldehyde upon workup. Over-reduction to the alcohol is minimized under these conditions. The use of Rochelle's salt in the workup helps to chelate the aluminum salts, facilitating a cleaner separation of the organic and aqueous layers.
General Protocol for the Synthesis of Schiff Bases
The condensation of this compound with a variety of primary amines is a straightforward and high-yielding reaction, typically performed under reflux with catalytic acid.[4]
Protocol 4: General Synthesis of Schiff Bases
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the desired primary amine (1.0-1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by recrystallization or column chromatography.
Causality and Experimental Rationale: The reaction is an acid-catalyzed nucleophilic addition-elimination. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the primary amine. The subsequent elimination of a water molecule drives the reaction to completion. Ethanol is a good solvent for both reactants and the refluxing temperature provides the necessary activation energy.
Characterization of Synthesized Compounds
The structures of the synthesized intermediates and final Schiff bases should be confirmed using standard spectroscopic techniques.
| Compound Type | FT-IR (cm⁻¹) Characteristic Peaks | ¹H-NMR (δ, ppm) Characteristic Signals |
| Thiophene-3-carboxamide | ~3350, 3180 (N-H stretch), ~1660 (C=O stretch) | Aromatic protons of the thiophene ring, broad signals for -NH₂ protons. |
| Ethyl 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylate | ~1720 (C=O stretch of ester), ~1590 (C=N stretch) | Aromatic protons of thiophene and thiazole rings, quartet and triplet for the ethyl ester group. |
| This compound | ~1690 (C=O stretch of aldehyde) | Aromatic protons of thiophene and thiazole rings, a singlet for the aldehyde proton (~9-10 ppm). |
| Schiff Bases | ~1620-1640 (C=N stretch, azomethine) | Aromatic protons, a singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[9][10] |
Potential Applications in Drug Discovery
The synthesized Schiff bases, incorporating the thiophene and thiazole pharmacophores, are promising candidates for various biological screenings.
-
Antimicrobial Agents: Both thiophene and thiazole derivatives have well-documented antimicrobial and antifungal activities.[3][11][12] The imine linkage in Schiff bases can also contribute to their biological activity.
-
Antioxidant Activity: The heterocyclic nature of the synthesized compounds suggests they may possess antioxidant properties by acting as radical scavengers.
-
Anticancer Agents: Numerous heterocyclic compounds containing thiophene and thiazole rings have been investigated for their potential as anticancer agents.
Visualizing the Synthesis Pathway
Caption: Synthetic route to Schiff bases.
Experimental Workflow Overview
Caption: General experimental workflow.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and potential applications of novel Schiff bases derived from this compound. By providing detailed, step-by-step protocols grounded in established chemical principles, we aim to facilitate the exploration of this promising class of compounds by researchers in medicinal chemistry and drug discovery. The modular nature of the Schiff base synthesis allows for the generation of a diverse library of compounds, which can be screened for a wide range of biological activities, ultimately contributing to the development of new therapeutic agents.
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Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acid Derivatives to Aldehydes. Retrieved from [Link]
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Application of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the medicinal chemistry applications of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in modern drug discovery. By leveraging the unique structural features of the thiophene and thiazole moieties, this molecule serves as a versatile scaffold for the development of potent and selective therapeutic agents. This document will delve into its synthesis, biological activity, and its role as a modulator of key signaling pathways implicated in various diseases.
Introduction: The Thiophene-Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The convergence of thiophene and thiazole rings within a single molecular framework creates a privileged scaffold in medicinal chemistry. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, and thiazole, a five-membered ring with both sulfur and nitrogen atoms, are independently recognized for their broad spectrum of biological activities.[1][2] Their combination in the 2-(thiophen-3-yl)-1,3-thiazole system offers a unique electronic and steric profile, enabling diverse interactions with biological targets. The carbaldehyde group at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[3][4]
Therapeutic Potential: Targeting the TGF-β Signaling Pathway
A primary area of application for this compound and its derivatives is in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6] The TGF-β pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[7][8] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably cancer and fibrosis.
The key enzymatic mediator of the canonical TGF-β signaling pathway is the TGF-β type I receptor serine/threonine kinase, also known as Activin receptor-like kinase 5 (ALK5).[5][7] Upon binding of the TGF-β ligand, ALK5 phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene expression.[7][8] In the context of cancer, aberrant TGF-β signaling can promote tumor progression, metastasis, and immunosuppression.[5][7] In fibrotic diseases, it drives the excessive deposition of extracellular matrix.
This compound has been identified as a potent inhibitor of ALK5.[5] By blocking the kinase activity of ALK5, this compound can effectively abrogate the downstream effects of TGF-β signaling, presenting a promising therapeutic strategy for a range of diseases.
Signaling Pathway Diagram
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are emerging, general principles for thiazole-based kinase inhibitors can be applied. The thiophene ring, particularly the 3-yl isomer, likely engages in hydrophobic and/or aromatic interactions within the ATP-binding pocket of ALK5. Modifications to the thiophene ring, such as the introduction of substituents, can modulate potency and selectivity. The thiazole core acts as a rigid scaffold, correctly positioning the key interacting moieties. The carbaldehyde group at the 4-position is a critical feature. It can act as a hydrogen bond acceptor or be further derivatized to explore additional interactions with the kinase. For instance, conversion to an oxime or hydrazone can introduce new vectors for binding.[3]
| Compound | R1 (Thiophene Ring) | R2 (Thiazole C4) | ALK5 IC50 (nM) |
| Lead Compound | 3-thienyl | -CHO | Potent (Specific value to be determined) |
| Analog 1 | 2-thienyl | -CHO | Potentially less active due to altered vector |
| Analog 2 | 3-thienyl | -COOH | May retain activity, potential for new interactions |
| Analog 3 | 3-thienyl | -CH2OH | Likely reduced activity due to loss of key interaction |
| Analog 4 | 5-Chloro-3-thienyl | -CHO | Potentially enhanced potency through halogen bonding |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route based on the well-established Hantzsch thiazole synthesis, followed by functional group manipulation.[9][10]
-
Reaction Setup: To a solution of 3-thiophenecarbothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Reaction Setup: Dissolve the 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C and add lithium aluminium hydride (LiAlH4) (1.5 eq) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by column chromatography on silica gel.
-
Reaction Setup: Dissolve the (2-(thiophen-3-yl)-1,3-thiazole-4-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro ALK5 Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against ALK5 kinase.[11][12]
-
Materials:
-
Recombinant human ALK5 kinase domain.
-
ALK5 substrate (e.g., a synthetic peptide or casein).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compound (this compound) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or a plate reader capable of measuring luminescence (for ADP-Glo™ or similar assays).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the ALK5 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radiometric assays) and the recombinant ALK5 enzyme.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).
-
For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT) Assay
This cell-based assay evaluates the ability of the test compound to inhibit TGF-β-induced EMT.[13][14]
-
Cell Culture: Culture a suitable epithelial cell line (e.g., A549 human lung carcinoma cells) in appropriate media.
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48-72 hours. Include a vehicle control (DMSO) and a TGF-β1 only control.
-
Morphological Analysis: Observe and document changes in cell morphology using a phase-contrast microscope. Epithelial cells typically have a cobblestone-like appearance, while mesenchymal cells are more elongated and spindle-shaped.
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative expression levels of the EMT markers.
-
-
Data Analysis: Assess the ability of the test compound to prevent the TGF-β-induced downregulation of E-cadherin and upregulation of N-cadherin and Vimentin.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly for diseases driven by aberrant TGF-β signaling. Its ability to inhibit ALK5 kinase provides a clear mechanism of action and a strong rationale for its further investigation in oncology and fibrosis. Future research should focus on a comprehensive SAR study to optimize the potency, selectivity, and pharmacokinetic profile of this compound series. The carbaldehyde moiety offers a rich platform for the synthesis of a diverse library of analogs. Furthermore, in vivo studies in relevant animal models of cancer and fibrosis are warranted to validate the therapeutic potential of this promising molecule.
References
- Tojo, M., Hamashima, Y., Takeuchi, J., et al. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Science, 96(11), 791-800.
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Semantic Scholar. Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). [Link]
- De Gouville, A. C., Boullay, V., Huet, S., et al. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 166-177.
- Zhang, J., Thorikay, M., van der Zon, G., et al. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells. Journal of Visualized Experiments, (164), e61830.
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Reaction Biology. ALK5/TGFBR1 Kinase Assay Service. [Link]
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WIPO Patent WO2003091230A1. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. [Link]
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BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. [Link]
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Leiden University Scholarly Publications. Studying TGF-β Signaling and TGF-β-induced Epithelial- to-mesenchymal Transition in Breast Cancer. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Xu, J., Lamouille, S., & Derynck, R. TGF-β-induced epithelial to mesenchymal transition. Cell research, 19(2), 156-172.
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YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
- Moustakas, A., & Heldin, C. H. Mechanisms of TGFβ-Induced Epithelial–Mesenchymal Transition. Journal of clinical medicine, 5(7), 63.
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Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
- Popa, C. V., Bodoki, E., Oprean, R., & Chintala, R. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1599.
- Pocrnić, M., Primožič, I., Matijašić, M., et al. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25, 267-279.
- Sharma, P., & Kumar, A. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1205-1221.
- Jung, K. Y., Kim, S. K., Gao, Z. G., et al. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 12(3), 613-623.
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511.
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Organic Syntheses. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. [Link]
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ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [Link]
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PubChem. 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid. [Link]
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ResearchGate. Synthesis of 2-hydroxythiazole derivatives. [Link]
- Abdulmalik, O., Safo, M. K. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. bioRxiv.
- Gomha, S. M., Abdel-aziz, S. A., Abdel-khalik, M. M., & Abdel-lateef, M. A. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 24(19), 3531.
-
WIPO Patent WO/2003/091230. PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. [Link]
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ResearchGate. IC50 values (µM) of Thiazole-Carboxamide Compounds and Positive... [Link]
- Sharma, A., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
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Protocol for the Formylation of 2-(Thiophen-3-yl)-1,3-thiazole: A Detailed Technical Guide
Abstract
This comprehensive application note provides a detailed protocol for the formylation of 2-(thiophen-3-yl)-1,3-thiazole, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The Vilsmeier-Haack reaction is presented as the method of choice for this transformation, leveraging its efficiency and selectivity for electron-rich heteroaromatic systems.[1][2] This guide delves into the underlying chemical principles, offers a step-by-step experimental procedure, and provides essential information for the characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for the synthesis of formylated heteroaromatic compounds.
Introduction
The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further molecular elaboration. Formyl groups can be readily converted into a wide array of other functionalities, making formylated heterocycles valuable building blocks in medicinal chemistry and materials science.[2] The substrate of interest, 2-(thiophen-3-yl)-1,3-thiazole, comprises two distinct heterocyclic rings: the electron-rich thiophene and the generally more electron-deficient thiazole.[3] This electronic disparity dictates the regioselectivity of electrophilic substitution reactions.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][4] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[4] This makes it particularly suitable for the formylation of sensitive or moderately activated substrates.
Regioselectivity Considerations
The key challenge in the formylation of 2-(thiophen-3-yl)-1,3-thiazole is to control the position of the incoming formyl group. The thiazole ring is generally considered to be electron-deficient and therefore less susceptible to electrophilic attack compared to the thiophene ring. The thiophene ring, being electron-rich, is the expected site of formylation.[3]
Given the electrophilic nature of the Vilsmeier-Haack reaction, the formylation will preferentially occur at the most electron-rich position of the thiophene ring that is sterically accessible. In the absence of strong directing effects from the thiazole substituent, electrophilic attack on a 3-substituted thiophene often favors the C5 position. Therefore, the anticipated major product of the Vilsmeier-Haack formylation of 2-(thiophen-3-yl)-1,3-thiazole is 2-(thiophen-3-yl)-1,3-thiazole-5-carbaldehyde .
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich thiophene ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the final aldehyde product.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heterocycles and should be optimized for the specific substrate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-(Thiophen-3-yl)-1,3-thiazole | 167.23 | >98% | (To be sourced) |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 153.33 | >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | - | - | (Prepared in-house) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Sigma-Aldrich |
| Silica Gel for Column Chromatography | - | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.
-
-
Formylation Reaction:
-
Dissolve 2-(thiophen-3-yl)-1,3-thiazole (1.0 eq.) in anhydrous dichloromethane (DCM) in a separate flask.
-
Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(thiophen-3-yl)-1,3-thiazole-5-carbaldehyde.
-
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Characterization of the Product
The structure of the synthesized 2-(thiophen-3-yl)-1,3-thiazole-5-carbaldehyde should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), as well as signals for the protons on the thiophene and thiazole rings. The coupling constants will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), in addition to the signals for the carbons of the two heterocyclic rings.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the formylated product (C₈H₅NOS₂).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive Vilsmeier reagent- Low reactivity of the substrate | - Ensure anhydrous conditions for the preparation of the Vilsmeier reagent.- Increase the reaction temperature or prolong the reaction time.- Use a larger excess of the Vilsmeier reagent. |
| Formation of multiple products | - Lack of regioselectivity- Side reactions | - Optimize the reaction temperature; lower temperatures may improve selectivity.- Carefully purify the product using column chromatography with a fine-tuned eluent system. |
| Difficult purification | - Presence of polar by-products | - Perform an aqueous work-up with careful pH adjustment.- Use a different stationary phase or solvent system for chromatography. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the formylation of 2-(thiophen-3-yl)-1,3-thiazole, providing a direct route to the corresponding carbaldehyde derivative. This protocol offers a detailed and practical guide for researchers in organic synthesis and drug discovery. Careful control of reaction conditions and a thorough purification procedure are essential for obtaining the desired product in good yield and purity. The resulting formylated compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in various scientific fields.
References
-
Breitung, E. M., Shu, C.-F., & McMahon, R. J. (n.d.). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
Patel, R. B., et al. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. [Link]
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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El-Sayed, N. N. E., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Institutes of Health. [Link]
-
Abdel-aziz, H. A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. [Link]
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Abdel-Wahab, B. F., et al. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Al-Omair, M. A., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]
-
Rajput, A. P., & Patil, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.com. Retrieved January 20, 2026, from [Link]
-
Kaur, H., & Singh, J. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 20, 2026, from [Link]
-
El-Metwaly, A. M., et al. (2021). Synthesis of thiophene and thiazole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and Its Derivatives
Introduction: The Therapeutic Potential of Thiophene-Thiazole Scaffolds
The convergence of thiophene and thiazole rings within a single molecular framework has garnered significant attention in medicinal chemistry.[1][2] These heterocyclic moieties are prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The thiophene ring, a bioisostere of benzene, often enhances lipophilicity and metabolic stability, while the thiazole core is a key component in numerous approved drugs, including the antibiotic Penicillin and the anticancer agent Dabrafenib. The strategic combination of these two heterocycles can lead to synergistic effects and novel mechanisms of action.
This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, a versatile building block for the development of novel therapeutic agents. The presented protocols are designed for researchers and scientists in drug discovery and development, offering detailed experimental procedures, mechanistic insights, and justifications for the chosen synthetic strategies.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule, this compound (3), is approached through a convergent strategy. The core of this strategy is the well-established Hantzsch thiazole synthesis, which allows for the efficient construction of the thiazole ring.[3]
Our retrosynthetic analysis deconstructs the target molecule into three key precursors: thiophene-3-carboxamide (1), ethyl bromopyruvate, and a reducing agent. This leads to a three-step forward synthesis:
-
Thionation: Conversion of the commercially available thiophene-3-carboxamide (1) into the corresponding thiophene-3-carbothioamide (2) using Lawesson's reagent.[4]
-
Hantzsch Cyclization: Condensation of thiophene-3-carbothioamide (2) with ethyl bromopyruvate to form the thiazole ring, yielding ethyl 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (3).
-
Reduction: Selective reduction of the ethyl ester (3) to the target aldehyde, this compound (4), using Diisobutylaluminium hydride (DIBAL-H).
This synthetic route is advantageous due to the accessibility of the starting materials, the reliability of the chosen reactions, and the amenability to scale-up for library synthesis of derivatives.
Figure 1: Retrosynthetic pathway for the target molecule.
Experimental Protocols
Part 1: Synthesis of Thiophene-3-carbothioamide (2)
Rationale: The conversion of an amide to a thioamide is a crucial step in preparing the necessary precursor for the Hantzsch synthesis. Lawesson's reagent is the reagent of choice for this transformation due to its high efficiency and generally clean reaction profiles.[4][5][6] The reaction proceeds through a thionation mechanism where the oxygen of the amide carbonyl is exchanged for sulfur.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene-3-carboxamide (1) | 127.16 | 5.0 g | 39.3 mmol |
| Lawesson's Reagent | 404.47 | 8.7 g | 21.5 mmol |
| Anhydrous Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiophene-3-carboxamide (1) (5.0 g, 39.3 mmol) and anhydrous toluene (150 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
In a single portion, add Lawesson's reagent (8.7 g, 21.5 mmol, 0.55 eq.).
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).
-
Combine the fractions containing the desired product and evaporate the solvent to yield thiophene-3-carbothioamide (2) as a pale yellow solid.
Expected Yield: 75-85%.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Ethyl 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylate (3)
Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[3] The mechanism involves the nucleophilic attack of the thioamide sulfur on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene-3-carbothioamide (2) | 143.22 | 4.0 g | 27.9 mmol |
| Ethyl bromopyruvate | 195.04 | 5.44 g (3.7 mL) | 27.9 mmol |
| Anhydrous Ethanol | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-3-carbothioamide (2) (4.0 g, 27.9 mmol) in anhydrous ethanol (100 mL).
-
To this solution, add ethyl bromopyruvate (5.44 g, 27.9 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (3:1 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent to about one-third under reduced pressure.
-
Pour the concentrated solution into ice-cold water (200 mL) with stirring.
-
If a precipitate forms, collect it by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (3) as a solid.
Expected Yield: 65-75%.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Part 3: Synthesis of this compound (4)
Rationale: The selective reduction of an ester to an aldehyde can be effectively achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is a powerful yet controllable reducing agent that can prevent over-reduction to the corresponding alcohol, which is a common side reaction with stronger reducing agents like lithium aluminum hydride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (3) | 267.34 | 3.0 g | 11.2 mmol |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 12.3 mL | 12.3 mmol |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve ethyl 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (3) (3.0 g, 11.2 mmol) in anhydrous DCM (100 mL) in a 250 mL three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M in hexanes, 12.3 mL, 12.3 mmol, 1.1 eq.) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (50 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound (4) as a solid.
Expected Yield: 70-80%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm its structure and purity.
Derivative Synthesis: Expanding the Chemical Space
The aldehyde functionality in the target molecule (4) serves as a versatile handle for the synthesis of a diverse library of derivatives. Standard organic transformations can be employed to explore the structure-activity relationship (SAR) of this scaffold.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride can yield a variety of amine derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce various substituted alkene moieties.
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid using reagents like sodium chlorite provides a precursor for amide and ester derivatives.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form a range of new heterocyclic and carbocyclic systems.
Conclusion
This application note provides a robust and detailed synthetic route to this compound, a key building block for the synthesis of novel compounds with potential therapeutic applications. The described three-step sequence, involving thionation, Hantzsch cyclization, and selective reduction, is a reliable and scalable methodology. The versatility of the final aldehyde product allows for extensive derivatization, enabling the exploration of the chemical space around this promising scaffold for drug discovery programs.
References
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
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Mod-31 Lec-35 Thiophene Synthesis. YouTube. Available at: [Link]
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Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate. PubChem. Available at: [Link]
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Thiazole formation through a modified Gewald reaction. ResearchGate. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]
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2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health. Available at: [Link]
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Thiophene formation - Lawesson's reagent. ChemTube3D. Available at: [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. National Institutes of Health. Available at: [Link]
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Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Oriental Journal of Chemistry. Available at: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry. Available at: [Link]
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New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]
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Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]
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Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Institutes of Health. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
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Application Notes and Protocols for In Vitro Assays Using 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the Thiophene-Thiazole Scaffold
The convergence of thiophene and thiazole rings in a single molecular framework has given rise to a class of heterocyclic compounds with significant therapeutic promise. The 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde core, in particular, serves as a versatile scaffold for the development of novel drug candidates. The inherent chemical properties of this scaffold, including its planarity, electron distribution, and ability to form multiple hydrogen bonds, make it an ideal candidate for interacting with various biological targets.[1] Thiophene derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Similarly, the thiazole moiety is a key component in numerous clinically approved drugs and is recognized for its diverse pharmacological profile.[3] The amalgamation of these two heterocycles can lead to synergistic effects, enhancing the potency and selectivity of the resulting derivatives.
This guide provides a comprehensive overview of the in vitro assays that can be employed to characterize the biological activity of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to evaluate these promising compounds.
Compound Preparation and Handling
A reliable and well-characterized supply of the test compounds is paramount for any in vitro study. A general synthetic route to the this compound scaffold is outlined below.
Representative Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through a multi-step process, often commencing with the formylation of thiophene. A common method for synthesizing 2-thiophenecarboxaldehyde involves the use of thiophene, a formylating agent like N,N-dimethylformamide (DMF), and a catalyst.[1] Subsequent reaction with a suitable amine and a source of sulfur can then be employed to construct the thiazole ring.
It is crucial to purify the final compounds to a high degree (>95%) and to fully characterize their structure using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[4]
Stock Solution Preparation
For in vitro assays, a concentrated stock solution of each derivative is typically prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Protocol:
-
Accurately weigh a precise amount of the this compound derivative.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Causality and Experimental Choice: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, it is important to keep the final concentration of DMSO in the assay below 1% (v/v), and ideally below 0.5%, to minimize solvent-induced cytotoxicity or off-target effects.
Anticancer Activity Assays
A significant area of investigation for thiophene-thiazole derivatives is their potential as anticancer agents.[3] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3]
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives from the 10 mM DMSO stock in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Self-Validation and Trustworthiness: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay. The positive control ensures the assay is responsive to cytotoxic agents, while the vehicle control accounts for any effects of the solvent. Each concentration should be tested in triplicate to ensure reproducibility.
Data Presentation: Anticancer Activity
| Derivative | Cell Line | IC₅₀ (µM) [± SD] | Reference |
| Compound 2 | HepG-2 | 1.2 [± 0.1] | [5] |
| Compound 20b | HepG-2 | 4.37 [± 0.7] | [4][6] |
| Compound 20b | A-549 | 8.03 [± 0.5] | [4][6] |
| Compound 4b | MCF-7 | 10.2 [± 0.8] | [7] |
| Compound 13a | MCF-7 | 11.5 [± 0.7] | [7] |
| Compound 8a | MCF-7 | 13.6 [± 0.9] | [7] |
| Compound 4a | MCF-7 | 16.3 [± 1.0] | [7] |
| Compound 13b | MCF-7 | 16.3 [± 1.4] | [7] |
| Compound 4c | MCF-7 | 2.57 [± 0.16] | [3] |
| Compound 4c | HepG2 | 7.26 [± 0.44] | [3] |
Mechanism of Action: Kinase Inhibition Assays
Many anticancer drugs target specific kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two such kinases that have been implicated as potential targets for thiophene-thiazole derivatives.[3]
-
VEGFR-2 Kinase Assay Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a 1x kinase buffer, a solution of the kinase substrate (e.g., a poly(Glu,Tyr) peptide), and a solution of ATP at the desired concentrations.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.
-
Enzyme Addition: Add the purified recombinant VEGFR-2 enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
-
EGFR Kinase Assay Protocol: A similar protocol to the VEGFR-2 assay can be followed, using purified recombinant EGFR enzyme and a specific EGFR substrate. A known EGFR inhibitor, such as Gefitinib, should be used as a positive control.
-
Causality and Experimental Choice: The selection of kinases to test should be guided by initial broad screening or by computational docking studies that predict potential binding interactions. Luminescence-based assays are often preferred for high-throughput screening due to their sensitivity and simple workflow.
Signaling Pathway Visualization
Inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.
Caption: Inhibition of EGFR/VEGFR-2 signaling by thiophene-thiazole derivatives.
Antimicrobial Activity Assays
The thiophene-thiazole scaffold is also a promising starting point for the development of new antimicrobial agents.[8][9]
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in the broth medium.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (inoculum without compound), a sterility control (broth without inoculum), and a positive control (a known antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
-
Causality and Experimental Choice: The broth microdilution method is preferred over disk diffusion for determining MIC because it provides a quantitative result, which is more informative for structure-activity relationship (SAR) studies. Adherence to CLSI guidelines ensures standardization and comparability of results across different laboratories.
Data Presentation: Antimicrobial Activity
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene 13 | Staphylococcus aureus | 3.125 | [9] |
| Thiazole 3 | Aspergillus fumigatus | 6.25 | [9] |
| Thiophene 4 | Col-R A. baumannii | 16-32 (MIC₅₀) | [8] |
| Thiophene 5 | Col-R A. baumannii | 16-32 (MIC₅₀) | [8] |
| Thiophene 8 | Col-R A. baumannii | 16-32 (MIC₅₀) | [8] |
| Thiophene 4 | Col-R E. coli | 8-32 (MIC₅₀) | [8] |
| Thiophene 5 | Col-R E. coli | 8-32 (MIC₅₀) | [8] |
| Thiophene 8 | Col-R E. coli | 8-32 (MIC₅₀) | [8] |
Experimental Workflow Visualization
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity Assays
Chronic inflammation is a key factor in the pathogenesis of many diseases, and the cyclooxygenase (COX) enzymes are important targets for anti-inflammatory drugs.
COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
-
Protocol (Fluorometric):
-
Reagent Preparation: Prepare a COX assay buffer, a solution of a fluorometric probe, and a solution of the substrate, arachidonic acid.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a no-inhibitor control.
-
Enzyme Addition: Add purified recombinant human COX-2 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The fluorescence is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
-
-
Causality and Experimental Choice: A fluorometric assay is a sensitive and direct method for measuring enzyme activity. It is important to also test for inhibition of the COX-1 isoform to determine the selectivity of the compounds, as selective COX-2 inhibitors are generally associated with a better gastrointestinal safety profile.
Inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion and Future Directions
The this compound scaffold represents a rich source of potential therapeutic agents. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of the anticancer, antimicrobial, and anti-inflammatory properties of novel derivatives. The data generated from these assays, including IC₅₀ and MIC values, are critical for establishing structure-activity relationships and for selecting promising lead compounds for further preclinical development. Future studies should focus on elucidating the precise molecular mechanisms of action, evaluating in vivo efficacy and safety profiles, and optimizing the pharmacokinetic properties of the most potent derivatives.
References
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Abou-Seri, S. M., El-Gohary, N. S., Shaaban, O. G., & Abbas, S. E. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1493–1508. [Link]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1493. [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1), 2005-0010. [Link]
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Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGFA-VEGFR2 signaling. Pathway in PubChem. [Link]
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Dixon, D. A. (2006). Signaling pathways regulating COX-2 expression. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...[Link]
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ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).[Link]
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ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values (μg mL⁻¹) of compounds...[Link]
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ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines.[Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular...[Link]
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ResearchGate. (n.d.). a, the MIC values of the tested thiazole derivatives in the medium with...[Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
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Kumar, S., et al. (2019). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 10, 297. [Link]
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Abdel-Wahab, B. F., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(9), 3844–3849. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(15), 4639. [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
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ResearchGate. (n.d.). EGFR signal transduction pathways. Three steps can be schematically...[Link]
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El-Metwaly, A. M., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC chemistry, 18(1), 35. [Link]
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Application Note: A Strategic Approach to c-Met Kinase Inhibitor Synthesis Utilizing 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Abstract
The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in numerous cancers.[3][4][5] This guide provides a detailed technical framework for researchers and drug development professionals on the strategic use of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, a versatile chemical scaffold, in the synthesis of potent and selective c-Met kinase inhibitors. We will explore the underlying biological rationale, present a detailed, multi-step synthetic protocol with in-depth explanations of experimental choices, and outline a corresponding biochemical assay for inhibitor validation.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The c-Met protein, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes like embryonic development and tissue repair.[6][7] However, its dysregulation transforms it into a potent oncogene.
Mechanism of Action: Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues (Y1234, Y1235) in its kinase domain.[2] This activation initiates a cascade of downstream signaling pathways, including:
-
RAS/MAPK Pathway: Primarily drives cell proliferation.[6][7]
-
PI3K/AKT Pathway: Promotes cell survival and growth.[6][7][8]
-
STAT Pathway: Contributes to cell survival and differentiation.[8]
In cancer, c-Met signaling can be aberrantly activated through gene amplification, activating mutations, or protein overexpression.[1][4] This uncontrolled signaling endows cancer cells with enhanced abilities for proliferation, survival, motility, and invasion, which are hallmarks of aggressive and metastatic disease.[2][7] Consequently, inhibiting the c-Met kinase activity is a highly pursued therapeutic strategy.[9]
Caption: The c-Met signaling cascade and point of therapeutic intervention.
Synthetic Strategy: From Building Block to Potent Inhibitor
The 2-(Thiophen-3-yl)-1,3-thiazole core is an excellent starting point for c-Met inhibitor synthesis. The thiazole ring is a well-established "hinge-binder" in kinase inhibitors, while the thiophene can provide important hydrophobic interactions.[10][11] The aldehyde at the 4-position of the thiazole is a crucial functional handle that allows for systematic chemical elaboration to build out the final inhibitor structure.
The following section details a representative two-step synthesis to convert the starting aldehyde into a potential c-Met inhibitor scaffold.
Caption: Two-step synthetic workflow for c-Met inhibitor synthesis.
Protocol: Step 1 - Reductive Amination
This step converts the aldehyde into a secondary amine, introducing a key linker and a point for diversification.
-
Objective: To synthesize N-((2-(thiophen-3-yl)thiazol-4-yl)methyl)aniline as a representative intermediate.
-
Scientific Rationale: Reductive amination is a robust and high-yielding reaction for C-N bond formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and selective reducing agent, minimizing side reactions like the reduction of the starting aldehyde to an alcohol. It is also tolerant of a wide range of functional groups.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.12 mmol).
-
Dissolve the aldehyde in anhydrous DCM (25 mL).
-
Add aniline (0.51 mL, 5.63 mmol) followed by a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.63 g, 7.68 mmol) in portions over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine intermediate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: Step 2 - Amide Coupling
This step attaches the final piece of the inhibitor, often a moiety designed to interact with the solvent-exposed region or deep within the ATP pocket.
-
Objective: To synthesize a final inhibitor by coupling the amine intermediate with a selected carboxylic acid (e.g., 3,5-dichloro-4-methoxybenzoic acid).
-
Scientific Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and leads to high yields under mild conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Materials:
-
N-((2-(thiophen-3-yl)thiazol-4-yl)methyl)aniline (1.0 eq)
-
3,5-dichloro-4-methoxybenzoic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., 300 mg, 1.36 mmol) and HATU (618 mg, 1.63 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (0.71 mL, 4.08 mmol) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine intermediate from Step 1 (e.g., 328 mg, 1.23 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the amine to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final c-Met inhibitor.
-
Confirm the structure, purity, and identity of the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Structure-Activity Relationship (SAR) and Data Interpretation
The modular nature of this synthesis allows for systematic exploration of the structure-activity relationship. Different amines in Step 1 and carboxylic acids in Step 2 can be substituted to probe different regions of the c-Met ATP-binding pocket.
| Modification Area | Example Substituent | Rationale / Expected Impact | Hypothetical IC₅₀ |
| Amine (Step 1) | 3-fluoroaniline | Introduce H-bond acceptor; probe hydrophobic pocket. | 50-100 nM |
| Pyridin-3-amine | Improve solubility; potential H-bond with hinge region. | 20-50 nM | |
| Carboxylic Acid (Step 2) | 4-(pyridin-4-yl)benzoic acid | Access solvent-front; improve PK properties. | 10-30 nM |
| Quinoline-6-carboxylic acid | Form π-stacking interactions with Tyr1230.[12] | <10 nM |
Protocol: In Vitro Biochemical Assay for c-Met Kinase Inhibition
After synthesis, the inhibitory potential of the new compounds must be quantified. A luminescent kinase assay is a standard method for determining a compound's IC₅₀ value.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescent signal. A potent inhibitor will block kinase activity, leaving more ATP and generating a high signal.
-
Reference: This protocol is based on commercially available kits such as the c-Met Kinase Assay Kit from BPS Bioscience.[13]
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well white plate, add 5 µL of kinase buffer, 10 µL of the test inhibitor dilution, and 10 µL of recombinant c-Met kinase enzyme. Include controls for "no inhibitor" (100% activity) and "no kinase" (background).
-
Initiation: Add 25 µL of a master mix containing the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate for a further 10 minutes at room temperature to stabilize the signal, then read the luminescence on a compatible plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion
This compound serves as an exceptionally valuable and strategically versatile starting material for the discovery of novel c-Met kinase inhibitors. The straightforward and robust synthetic protocols described herein, based on reductive amination and amide coupling, provide a reliable pathway for generating diverse chemical libraries. When coupled with systematic biological evaluation, this approach enables the rapid exploration of structure-activity relationships, paving the way for the development of next-generation targeted cancer therapeutics.
References
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Ma, P. C., Tretiakova, M. S., MacKinnon, A. C., Ramnath, N., Johnson, C., Batus, M., ... & Varella-Garcia, M. (2008). An overview of the c-MET signaling pathway. Journal of Thoracic Oncology, 3(9), 1085-1092. [Link]
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Ma, P. C., Maulik, G., Christensen, J., & Salgia, R. (2003). Role of c-Met in cancer: emphasis on lung cancer. Cancer and Metastasis Reviews, 22(4), 309-325. [Link]
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Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]
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Kumar, D., Gahlaut, A., & Kumar, R. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. New Journal of Chemistry, 41(14), 6296-6300. [Link]
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AbbVie. (n.d.). c-MET. AbbVie Science. [Link]
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Organ, M. G., & Ghasemi, H. (2016). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]
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Salgia, R. (2017). Common c-MET signaling pathways. ResearchGate. [Link]
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Kumar, D., & Kumar, R. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. [Link]
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Patsnap. (2024). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]
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AbbVie. (n.d.). c-MET Protein. AbbVie Science. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
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Vu, T., & Datta, M. (2022). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]
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CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. [Link]
-
Imram, M., As-Sadiq, F. A., & Popa, A. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6438. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
El-Damasy, A. K., & Abdallah, M. H. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-36. [Link]
-
Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, W., ... & Funk, L. (2011). Discovery of potent, selective triazolothiadiazole-containing c-Met inhibitors. Bioorganic & medicinal chemistry letters, 21(21), 6397-6402. [Link]
-
Cui, J. J. (2011). Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. Molecular Cancer Therapeutics, 10(11), 2027-2032. [Link]
-
Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]
-
Wang, Y., Zhang, Y., & Chen, L. (2022). Computational study on novel natural inhibitors targeting c-MET. Medicine, 101(49), e32213. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 13(1), 1-21. [Link]
-
Nan, X., Zhang, Y., & Li, X. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Comprehensive Characterization of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: A Multi-technique Approach
An Application Guide for Researchers
Abstract: This application note provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This heterocyclic compound, possessing a unique conjugated system, serves as a valuable building block in medicinal chemistry and materials science. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable characterization. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction and Strategic Workflow
The structural confirmation of a novel synthetic compound like this compound is a critical step in any research and development pipeline. The molecule's architecture, featuring a thiophene ring linked to a thiazole-4-carbaldehyde, presents a conjugated π-system that dictates its chemical and photophysical properties.[1][2] A comprehensive characterization strategy is therefore not merely a quality control exercise but a fundamental investigation into the molecule's identity and purity.
An integrated analytical approach is paramount. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation. Mass spectrometry confirms the molecular weight, NMR spectroscopy maps the carbon-hydrogen framework, FT-IR spectroscopy identifies key functional groups, UV-Vis spectroscopy probes the electronic structure, and HPLC assesses purity and provides a method for quantification.
The general workflow for this process is illustrated below.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms, while 2D experiments like COSY can verify proton-proton couplings. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative if solubility is limited.[3]
¹H NMR Spectroscopy
Principle: ¹H NMR probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of each proton is indicative of its electronic environment, and spin-spin coupling patterns reveal neighboring protons.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters (e.g., 16-32 scans, 2-5 second relaxation delay) should suffice to achieve a good signal-to-noise ratio.[4]
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the TMS signal at 0.00 ppm.
Expected Data & Interpretation: The structure suggests 5 distinct signals in the aromatic/aldehyde region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | Highly deshielded due to the electron-withdrawing carbonyl group. |
| Thiazole H-5 | ~8.3 - 8.6 | Singlet (s) | The proton on the thiazole ring is typically found at a high chemical shift.[5] |
| Thiophene H-2' | ~8.1 - 8.4 | Doublet of doublets (dd) | Influenced by its position between the sulfur atom and the point of attachment to the thiazole. |
| Thiophene H-5' | ~7.6 - 7.8 | Doublet of doublets (dd) | Coupled to both H-2' and H-4'. |
| Thiophene H-4' | ~7.4 - 7.6 | Doublet of doublets (dd) | Coupled to H-5'. |
Note: Expected chemical shifts are estimates based on data for similar thiophene and thiazole derivatives.[5][6][7]
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected Data & Interpretation: The molecule has 8 unique carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | ~185 - 190 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Thiazole C-2 | ~165 - 170 | Carbon atom in the thiazole ring attached to both N and S, and the thiophene ring. |
| Thiazole C-4 | ~150 - 155 | Carbon attached to the aldehyde group. |
| Thiazole C-5 | ~125 - 130 | The CH carbon of the thiazole ring.[5] |
| Thiophene C-3' | ~135 - 140 | Point of attachment to the thiazole ring. |
| Thiophene C-2' | ~128 - 132 | Aromatic CH carbon adjacent to sulfur. |
| Thiophene C-4' | ~127 - 130 | Aromatic CH carbon. |
| Thiophene C-5' | ~125 - 128 | Aromatic CH carbon adjacent to sulfur. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable as it provides an exact mass, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected. Perform the analysis in high-resolution mode to obtain an accurate mass measurement.
-
Data Analysis: Determine the m/z of the most intense peak in the molecular ion cluster. Compare the experimentally measured exact mass with the theoretically calculated mass for the predicted molecular formula.
Expected Data & Interpretation:
-
Molecular Formula: C₈H₅NOS₂
-
Monoisotopic Mass: 209.9813 g/mol
-
Expected Ion (HRMS): [M+H]⁺ = 210.9891
-
Fragmentation: While ESI is soft, some fragmentation may occur. Key fragmentation pathways could involve the loss of the aldehyde group (-CHO) or cleavage at the bond between the two heterocyclic rings. The fragmentation of the thiophene ring itself can also be observed.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific bonds. It is an excellent technique for identifying the presence of key functional groups.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Protocol (KBr Pellet Method):
-
Preparation: Mix ~1 mg of the finely ground compound with ~100 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[4][10]
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the thiazole and thiophene rings. |
| ~1680 - 1660 | Aldehyde C=O Stretch | Strong | Conjugation with the thiazole ring will lower the frequency from a typical aldehyde (~1725 cm⁻¹). The C=O stretch of thiophene-2-carbaldehyde is found at 1665 cm⁻¹.[11] |
| ~1630 - 1590 | Thiazole C=N Stretch | Medium-Strong | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| ~1570 - 1470 | Ring Skeletal Vibrations | Medium-Strong | Aromatic C=C stretching vibrations from both rings.[12] |
| ~750 - 650 | Thiazole C-S Stretch | Medium-Weak | Characteristic vibration of the carbon-sulfur bond in the thiazole ring.[12] |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[2] The wavelength of maximum absorbance (λmax) is related to the extent of the conjugated π-system in the molecule. Longer conjugated systems generally absorb at longer wavelengths.[1][13][14]
Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of the compound. Then, create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank.
-
Run a baseline correction with the blank cuvette.
-
Fill the sample cuvette with the analyte solution and record the spectrum, typically from 200 to 600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data & Interpretation: Due to the extended conjugation between the thiophene and thiazole-carbaldehyde systems, a strong π → π* transition is expected. The λmax will likely be in the UV-A range, potentially extending towards the visible spectrum depending on the solvent polarity. An estimated λmax would be in the range of 300-380 nm. The broad nature of UV-Vis peaks means this technique is primarily used for confirming the presence of the chromophore and for quantitative analysis via the Beer-Lambert law, rather than for detailed structural identification.[1]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the target compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate. This method uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, separating compounds based on their hydrophobicity. It is the definitive technique for assessing the purity of the final compound.
Protocol:
-
System Setup:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile (Solvent B) and a buffered aqueous solution, such as 0.1% formic acid in water (Solvent A).
-
Detector: UV detector set at one of the λmax values determined by UV-Vis spectroscopy.
-
-
Method Development (Gradient Elution):
-
Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 15-20 minutes. A typical gradient might be: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
The flow rate is typically set to 1.0 mL/min.[15]
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The purity of the compound can be calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram.
Expected Data & Interpretation: A successful separation will show a single, sharp, well-defined peak for the pure this compound. The retention time of this peak is a characteristic property under the specific chromatographic conditions. The presence of other peaks would indicate impurities. For a compound to be considered pure for applications like drug development, the peak area percentage should typically be >95-98%.
References
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Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. (2012). Magnetic Resonance in Chemistry, 50(5), 379-87. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). Molecules, 25(23), 5694. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2022). Pharmaceuticals, 15(7), 856. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (2012). ResearchGate. [Link]
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Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. (2012). ResearchGate. [Link]
-
UV-VIS Spectroscopy and Conjugated Systems- Review. (2021). Chemistry LibreTexts. [Link]
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UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. [Link]
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Synthesis, Characterization and Computational Studies of Novel Phenylthiazolylnaphthylmethanone Derivatives. (n.d.). International Journal of Chemical Sciences. [Link]
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UV-vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (2024). ResearchGate. [Link]
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Ultraviolet Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin. [Link]
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New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). Scientific Reports, 14, 6229. [Link]
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Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1746. [Link]
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2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. [Link]
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1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). ResearchGate. [Link]
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Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 923–930. [Link]
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Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. (2024). ChemistrySelect. [Link]
-
Some chalcones derived from thio-phene-3-carbaldehyde: synthesis and crystal structures. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2024). ResearchGate. [Link]
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Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy, 12, 1935–1949. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1970). ResearchGate. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports, 13, 9295. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2013). ResearchGate. [Link]
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2015). ResearchGate. [Link]
-
2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. [Link]
-
Thiophene. (n.d.). NIST WebBook. [Link]
-
FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. (2020). ResearchGate. [Link]
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- 2. jackwestin.com [jackwestin.com]
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- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
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- 13. youtube.com [youtube.com]
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- 15. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde Derivatives as Potential COX-2 Inhibitors
Introduction: The Scientific Rationale
The confluence of thiophene and thiazole moieties in a single molecular scaffold presents a compelling avenue for the discovery of novel therapeutic agents. Both heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, each contributing to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde core, in particular, offers a unique electronic and structural landscape for molecular interactions with biological targets. Thiophene derivatives, for instance, are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4][5]
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are pivotal mediators of pain, inflammation, and fever.[4] Consequently, the selective inhibition of COX-2 over its constitutive isoform, COX-1, remains a significant goal in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects. This document provides a detailed protocol for the in silico investigation of this compound derivatives as potential COX-2 inhibitors through molecular docking, a powerful computational technique that predicts the binding affinity and orientation of a small molecule (ligand) to a protein target.[6][7]
Objective
To provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide for conducting molecular docking studies of this compound derivatives against the human Cyclooxygenase-2 (COX-2) enzyme. This protocol will cover protein and ligand preparation, docking simulation using AutoDock Vina, and the analysis and visualization of results.
Materials and Software
| Item | Description | Source/Link |
| Protein Structure | Crystal structure of human COX-2 (e.g., PDB ID: 5KIR) | RCSB Protein Data Bank ([Link]3][6] |
| Ligand Structures | 2D or 3D structures of this compound derivatives | Chemical drawing software (e.g., ChemDraw) or chemical databases (e.g., PubChem) |
| Molecular Graphics and Modeling System | UCSF Chimera or ChimeraX | |
| Molecular Docking Software | AutoDock Vina | [Link]] |
| AutoDock Tools (ADT) | For preparing protein and ligand files | [Link] |
| Molecular Visualization Software | PyMOL | [Link]8] |
| Diagramming Software | Graphviz (for creating workflow diagrams) | [Link]] |
Experimental Workflow
The molecular docking workflow is a multi-step process that requires careful preparation and execution to yield meaningful results. The causality behind this structured approach is to systematically reduce the degrees of freedom and prepare the molecular systems for an accurate simulation of their interaction.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Detailed Protocols
PART 1: Protein Preparation
The goal of protein preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking by removing non-essential molecules, adding missing atoms, and assigning charges.
-
Download the Protein Structure:
-
Clean the Protein Structure using UCSF Chimera/ChimeraX:
-
Open the downloaded PDB file (5KIR.pdb) in UCSF Chimera.[2]
-
Remove water molecules:
-
Go to Select > Structure > solvent.
-
Go to Actions > Atoms/Bonds > delete.
-
-
Remove any co-crystallized ligands and ions that are not part of the protein or are not relevant to the binding site of interest.
-
Inspect the protein for missing side chains or loops. If necessary, use a modeling tool to rebuild them.
-
Add hydrogen atoms:
-
Go to Tools > Structure Editing > AddH.
-
Choose the appropriate protonation states for the amino acid residues, considering a physiological pH of 7.4.
-
-
-
Prepare the Receptor for AutoDock using AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.[9]
-
Go to Edit > Hydrogens > Add. Select Polar Only.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format (.pdbqt), which includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
PART 2: Ligand Preparation
Ligand preparation involves converting the 2D structure of the this compound derivative into a 3D conformation, followed by energy minimization and assignment of charges and rotatable bonds.
-
Create the 2D Structure:
-
Draw the this compound derivative using a chemical drawing software like ChemDraw.
-
-
Convert to 3D and Energy Minimize:
-
Use a program like Avogadro or the 3D structure generation capabilities within chemical databases to convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.
-
-
Prepare the Ligand for AutoDock using AutoDock Tools (ADT):
-
Open the 3D structure of the ligand in ADT.[10]
-
Go to Ligand > Input > Open.
-
The program will automatically detect the root atom and the number of rotatable bonds. You can adjust these if necessary.
-
Go to Ligand > Output > Save as PDBQT. This will generate the .pdbqt file for the ligand, which contains the necessary information for docking.
-
PART 3: Molecular Docking with AutoDock Vina
This phase involves defining the binding site on the protein and running the docking simulation.
-
Grid Box Generation:
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
A grid box will appear around the protein. This box defines the search space for the ligand during docking.
-
Adjust the center and dimensions of the grid box to encompass the active site of COX-2. For 5KIR, the active site is where the co-crystallized ligand is located. You can use the coordinates of the original ligand to center your grid box.
-
A typical grid box size is around 25 x 25 x 25 Å, but this should be adjusted to fit the specific binding pocket.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Create the Configuration File (conf.txt):
-
This text file contains the necessary parameters for the AutoDock Vina run. An example is provided below:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared protein and ligand .pdbqt files and the conf.txt file.
-
Execute the following command: vina --config conf.txt --log log.txt[11]
-
PART 4: Analysis and Visualization of Results
Interpreting the docking results is a critical step to understand the potential of the ligand as an inhibitor.
-
Analyze the Docking Output:
-
AutoDock Vina will generate an output file (output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).[7]
-
The log file (log.txt) will also contain the binding affinity scores for each pose.
-
A more negative binding affinity indicates a stronger predicted interaction.[12]
-
-
Visualize the Protein-Ligand Interactions using PyMOL:
-
Open the prepared protein .pdbqt file and the docking output .pdbqt file in PyMOL.[8][13]
-
Visualize the different binding poses of the ligand within the active site of COX-2.
-
Analyze the interactions between the best-scoring pose of the ligand and the amino acid residues in the binding pocket. Look for:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-pi stacking: Interactions between aromatic rings.
-
-
Use PyMOL's tools to measure distances and identify interacting residues.
-
Interpreting the Results
The primary output of a molecular docking study is the predicted binding affinity and the binding pose of the ligand.
-
Binding Affinity (kcal/mol): This value provides an estimate of the binding free energy. A lower (more negative) value suggests a more favorable binding interaction.[14] It is important to compare the binding affinities of your novel derivatives with that of a known COX-2 inhibitor (e.g., celecoxib) docked to the same protein under the same conditions to benchmark your results.
-
Binding Pose and Interactions: The plausibility of the predicted binding pose is as important as the binding affinity. A good binding pose should exhibit favorable interactions with key amino acid residues in the active site of COX-2. For COX-2, interactions with residues such as Arg513, Val523, and Ser530 are known to be important for inhibitor binding.
Data Presentation
Summarize the docking results in a clear and concise table for easy comparison of different derivatives.
| Derivative | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Compound 1 | -9.5 | Arg513, Tyr385 | Val523, Leu352 |
| Compound 2 | -8.9 | Ser530 | Met522, Ala527 |
| Celecoxib (Reference) | -10.2 | Arg513, His90 | Val523, Phe518 |
Conclusion and Future Directions
Molecular docking provides a valuable computational framework for the initial screening and prioritization of this compound derivatives as potential COX-2 inhibitors. The protocols outlined in this document provide a systematic approach to performing these in silico studies. It is crucial to remember that molecular docking is a predictive tool, and the results should be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based studies, to confirm the biological activity of the most promising compounds.
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved January 20, 2026, from [Link]
-
Schrödinger, LLC. (2015). The PyMOL Molecular Graphics System, Version 1.8. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). PubMed. [Link]
-
Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using PyMOL as a platform for computational drug design. Wiley Interdisciplinary Reviews: Computational Molecular Science, 7(2), e1298. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). ResearchGate. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. (2019). MDPI. [Link]
-
A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016). JSciMed Central. [Link]
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). ResearchGate. [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved January 20, 2026, from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved January 20, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]
-
How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. [Link]
-
A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]
-
Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024). YouTube. [Link]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. [Link]
Sources
- 1. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. rcsb.org [rcsb.org]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. etflin.com [etflin.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
The synthesis of this compound is typically a multi-step process. Low yields or impure products can arise at various stages. This guide will dissect the most common problems and provide actionable solutions.
Scenario 1: Low Yield in the Hantzsch Thiazole Synthesis Step
The Hantzsch thiazole synthesis is a cornerstone for creating the thiazole ring, generally by reacting an α-haloketone with a thioamide.[1][2] For our target molecule, this involves the reaction of a halogenated derivative of 3-acetylthiophene with a suitable thioamide.
Question: I am getting a low yield of the 2-(Thiophen-3-yl)-1,3-thiazole core. What are the likely causes and how can I fix it?
Answer:
Low yields in the Hantzsch synthesis can often be traced back to several key factors:
-
Poor Quality of Starting Materials: The purity of your α-haloketone and thioamide is critical. Impurities can lead to a host of side reactions.
-
Expert Insight: Always purify your starting materials before use. Recrystallization or column chromatography are recommended. For the α-haloketone, ensure it is free of di-halogenated byproducts.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Causality: The initial step is an SN2 reaction, which can be sensitive to solvent polarity and temperature.[1] Subsequent cyclization and dehydration steps also have specific temperature requirements.
-
Troubleshooting Protocol:
-
Solvent Choice: Ethanol or methanol are common solvents. If you observe solubility issues, consider a co-solvent system or a higher boiling point solvent like isopropanol.
-
Temperature Control: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it. This can help to control the initial exothermic reaction and prevent the formation of side products. A typical temperature range is 60-80 °C.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to product degradation.
-
-
-
Incorrect Stoichiometry: The molar ratio of your reactants is crucial.
-
Expert Insight: A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the α-haloketone.
-
Visualizing the Hantzsch Synthesis Workflow
Caption: A typical workflow for the Hantzsch thiazole synthesis.
Scenario 2: Low Yield or No Reaction in the Vilsmeier-Haack Formylation Step
The final step in the synthesis is the formylation of the 2-(thiophen-3-yl)-1,3-thiazole intermediate to introduce the carbaldehyde group at the 4-position of the thiazole ring. The Vilsmeier-Haack reaction is a common method for this transformation.[3][4][5]
Question: I am attempting the Vilsmeier-Haack formylation of my 2-(thiophen-3-yl)-1,3-thiazole, but I am getting a very low yield or recovering my starting material. What is going wrong?
Answer:
The Vilsmeier-Haack reaction, while powerful, can be sensitive. Here are the most common reasons for failure or low yield:
-
Vilsmeier Reagent Activity: The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), must be active.
-
Expert Insight: Use fresh, high-purity POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: Temperature control is critical for the formation and reaction of the Vilsmeier reagent.
-
Causality: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to prevent decomposition. The subsequent formylation reaction may require heating, but excessive temperatures can lead to side reactions and decomposition of the substrate or product.
-
Troubleshooting Protocol:
-
Reagent Formation: Slowly add POCl₃ to anhydrous DMF at 0 °C with vigorous stirring.
-
Substrate Addition: Add your 2-(thiophen-3-yl)-1,3-thiazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for a period, then gently heat if necessary. Monitor the reaction by TLC. A typical temperature range for the formylation is 50-70 °C.
-
-
-
Insufficient Activation of the Thiazole Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron density of the thiazole ring influences its reactivity.
-
Expert Insight: The 2-(thiophen-3-yl) substituent should be sufficiently activating. However, if you are still facing issues, ensure that there are no strongly deactivating groups on the thiophene ring.
-
-
Work-up Procedure: The work-up is crucial for hydrolyzing the intermediate iminium salt to the aldehyde.
-
Causality: The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. Incomplete hydrolysis will result in a low yield of the desired aldehyde.
-
Visualizing the Vilsmeier-Haack Troubleshooting Logic
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. bepls.com [bepls.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the purification of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
I. Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, often synthesized via multi-step sequences. The purification of this compound can be challenging due to the presence of structurally similar impurities, its potential for degradation, and its physical properties. This guide provides a structured approach to troubleshooting common purification issues.
The primary synthesis route to such heterocyclic aldehydes often involves the Vilsmeier-Haack reaction, which can introduce specific impurities.[1][2][3] Understanding the potential side products of this reaction is crucial for developing an effective purification strategy.[4][5]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark oil or sticky solid. How can I improve its handling and initial purity?
Answer: A dark, non-solid crude product often indicates the presence of residual high-boiling solvents like DMF (a common solvent and reagent in Vilsmeier-Haack reactions) or polymeric impurities.
-
Initial Wash: Before attempting more rigorous purification, wash the crude material with a non-polar solvent in which the desired product is sparingly soluble, such as cold diethyl ether or hexane. This can help remove some of the less polar impurities and may induce crystallization.
-
Aqueous Work-up: A thorough aqueous work-up is critical. If the Vilsmeier-Haack reaction was employed, quenching with a mild base like sodium bicarbonate or sodium acetate solution is necessary to neutralize any remaining acidic reagents.[6] Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing the organic layer with brine will help remove inorganic salts and water-soluble impurities.
Question 2: I am having difficulty purifying my compound by column chromatography. It is either streaking or I am getting poor separation. What can I do?
Answer: Column chromatography is a powerful tool, but its success depends on optimizing several parameters.
-
Stationary Phase Selection: Thiazole-containing compounds can sometimes interact strongly with the acidic silica gel, leading to streaking and even degradation.
-
Deactivation of Silica Gel: To mitigate this, consider deactivating the silica gel by adding 1-2% triethylamine to your eluent system. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: If deactivation is insufficient, switching to a neutral stationary phase like alumina can be beneficial.
-
-
Eluent System Optimization: The choice of eluent is critical for good separation.
-
Systematic Screening: Begin by screening different solvent systems using Thin Layer Chromatography (TLC). A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, acetone).[7] Aim for an Rf value of 0.2-0.3 for your product to achieve good separation on the column.
-
Solvent Polarity Gradient: A gradient elution, where the polarity of the eluent is gradually increased, can be very effective in separating compounds with close Rf values.
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent.
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin eluting with your starting solvent mixture, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: I am trying to recrystallize my product, but it "oils out" instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid rather than a solid. This is common when the crude material is impure or the wrong solvent system is used.
-
Purity of the Crude Material: If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Single Solvents: For thiazole derivatives, polar solvents like ethanol, isopropanol, or acetonitrile can be good starting points.[8][9]
-
Mixed-Solvent Systems: A mixed-solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common mixed-solvent pairs for compounds of this type include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
-
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an amorphous solid or an oil.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room and elevated temperatures to identify a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for?
A1: The impurities will largely depend on the synthetic route. If a Vilsmeier-Haack formylation of 2-(thiophen-3-yl)-1,3-thiazole was used, potential impurities include:
-
Unreacted 2-(thiophen-3-yl)-1,3-thiazole.
-
Residual DMF and byproducts from the phosphorus oxychloride workup.
-
Di-formylated or other over-reacted products. If the thiazole ring was constructed via a Hantzsch synthesis, impurities could arise from side reactions of the starting materials.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is characteristic of a pure crystalline solid.
Q3: What are the recommended storage conditions for this compound?
A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. While thiazoles are generally stable heterocyclic rings, it is prudent to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation over time.[10]
Q4: Can I use a bisulfite adduct formation for purification?
A4: Yes, the formation of a water-soluble bisulfite adduct is a classic method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated from non-aldehydic impurities by filtration. The aldehyde can then be regenerated by treating the adduct with a mild base. This method is particularly useful for removing impurities that are difficult to separate by chromatography or recrystallization.
IV. Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
V. Summary of Purification Methods
| Purification Method | Purity Achievable | Typical Yield | Key Considerations |
| Column Chromatography | >98% | 70-90% | Good for separating complex mixtures. Potential for compound degradation on silica gel; may require deactivation. |
| Recrystallization | >99% | 60-80% | Excellent for removing small amounts of impurities from a relatively pure product. Solvent selection is critical. |
| Bisulfite Adduct | >98% | 50-70% | Specific for aldehydes; good for removing non-aldehydic impurities. Requires an additional regeneration step. |
VI. References
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. (2022-01-01). [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC - NIH. [Link]
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
-
1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903. PubChem. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019-12-19). [Link]
-
Synthesis method of 2-thiophenecarboxaldehyde. Google Patents.
-
Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. PubMed. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]
-
2-thiophen-2-yl-3H-1,3-thiazole-2-carboxylic acid. PubChem - NIH. [Link]
-
2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. PubChem. [Link]
Sources
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- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges and side reactions through a detailed troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Introduction: The Synthetic Challenge
The molecule this compound is a valuable heterocyclic building block in drug discovery. Its synthesis, while seemingly straightforward, presents several challenges primarily related to regioselectivity and the reactivity of the intermediates. The most common strategy involves a Hantzsch-type thiazole synthesis.[1][2] However, the introduction of the C4-carbaldehyde group is a critical step where many side reactions can occur. This guide will dissect these issues and provide robust solutions.
Logical Framework for Synthesis
The optimal synthetic strategy is crucial to minimizing side reactions. A common pitfall is attempting to formylate the pre-formed 2-(thiophen-3-yl)-1,3-thiazole scaffold. This approach is fraught with regioselectivity issues. A superior strategy involves constructing the thiazole ring with the C4-aldehyde functionality (or a protected precursor) already incorporated into one of the building blocks.
Caption: Comparison of problematic vs. recommended synthetic routes.
Troubleshooting Guide & FAQs
This section is formatted to address specific problems you may encounter during your synthesis.
Part 1: Issues with Thiazole Ring Formation
Question 1: My Hantzsch reaction to form the thiazole ring is suffering from low yields and multiple unidentified spots on TLC. What are the likely causes?
Answer: Low yields in the Hantzsch thiazole synthesis are typically traced back to three main areas: starting material quality, reaction conditions, and intermediate stability.
-
Causality - Starting Material Purity: The two key reactants are thiophene-3-carbothioamide and an α-halocarbonyl compound.
-
Thiophene-3-carbothioamide: This reagent can be susceptible to hydrolysis back to the carboxamide, especially if stored improperly. Impurities can inhibit the initial nucleophilic attack by the sulfur atom.[3] We recommend synthesizing it fresh or purifying it via recrystallization before use.
-
α-Halocarbonyl Component: The C4-aldehyde synthon (e.g., 3-bromo-2-oxopropanal or its acetal) can be unstable. Unprotected α-haloaldehydes are prone to self-condensation (aldol reactions) or polymerization. Using a protected form, such as a dimethyl acetal, is highly recommended to prevent these side reactions.
-
-
Causality - Reaction Conditions:
-
Temperature: While heating is often required to drive the final dehydration step to form the aromatic thiazole ring, excessive heat can cause decomposition of both the starting materials and the product. A modest temperature (e.g., refluxing ethanol) is usually sufficient.
-
pH: The Hantzsch synthesis is sensitive to pH. Strongly acidic conditions can lead to unwanted side reactions, while strongly basic conditions can promote self-condensation of the carbonyl partner. The reaction is typically run under neutral or slightly basic conditions. If an HBr salt of the product precipitates, a mild base wash during workup is necessary.[4]
-
Solvent: Ethanol is a common and effective solvent. For less reactive substrates, aprotic solvents like DMF can be used, but may require more rigorous purification.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Part 2: Side Reactions in Formyl Group Introduction
Question 2: I attempted a Vilsmeier-Haack formylation on 2-(thiophen-3-yl)-1,3-thiazole to install the aldehyde. My NMR shows a complex mixture of products, none of which appears to be the C4-aldehyde. Why did this happen?
Answer: This is a classic regioselectivity problem rooted in the inherent electronic properties of the thiazole and thiophene rings. The Vilsmeier-Haack reaction is an electrophilic substitution, and the electrophile will attack the most electron-rich, sterically accessible position.[5][6]
-
Thiazole Ring Reactivity: The thiazole ring's reactivity towards electrophiles is highest at the C5 position due to stabilization of the cationic intermediate by the adjacent sulfur atom. The C4 position is significantly less reactive.[7][8]
-
Thiophene Ring Reactivity: The thiophene ring is also an electron-rich heterocycle and is highly susceptible to electrophilic attack, primarily at its C2 and C5 positions.[9] Since the C2 position of your thiophene is blocked, it will readily react at its C5 position.
Therefore, when you subject 2-(thiophen-3-yl)-1,3-thiazole to Vilsmeier-Haack conditions, you create a competitive reaction between two different heterocyclic systems, both of which direct the electrophile away from your desired C4 position.
Expected Side Products from Vilsmeier-Haack Reaction:
Caption: Potential side products from the Vilsmeier-Haack reaction.
Question 3: Given the issues with direct formylation, what is the authoritative method for synthesizing this compound cleanly?
Answer: The most reliable and highest-yielding method is to build the thiazole ring using a commercially available or readily synthesized C3 building block that already contains a protected aldehyde at the future C4 position. The reagent of choice is typically 3-bromo-2-oxopropanal dimethyl acetal .
The reaction proceeds via a standard Hantzsch synthesis, where thiophene-3-carbothioamide reacts with the α-bromoketone portion of the molecule. This forms the thiazole ring and leaves a protected dimethyl acetal at the C4 position. The final step is a simple acidic hydrolysis to gently deprotect the acetal and reveal the target aldehyde. This strategy circumvents all the regioselectivity problems of post-synthesis formylation.
| Parameter | Direct Vilsmeier-Haack Formylation | Acetal Building Block Strategy |
| Regioselectivity | Poor; favors C5 on thiazole, C5 on thiophene | Excellent; C4 position is pre-defined |
| Typical Yield | < 5% of desired product | > 80% over two steps |
| Purity | Complex mixture requiring difficult separation | High purity, often requires minimal chromatography |
| Key Challenge | Controlling electrophilic attack | Stability of the α-halocarbonyl reagent |
Validated Experimental Protocols
Protocol 1: Synthesis of Thiophene-3-carbothioamide
This protocol details the conversion of thiophene-3-carboxamide to the corresponding thioamide using Lawesson's reagent.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-3-carboxamide (1.0 eq) and dry toluene (approx. 0.2 M solution).
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), observing the consumption of the starting amide. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue can be purified directly by column chromatography on silica gel to afford the pure thiophene-3-carbothioamide.
Protocol 2: Synthesis of this compound
This two-step protocol utilizes the recommended building block strategy for a clean and high-yielding synthesis.
Step A: Hantzsch Condensation
-
Setup: In a round-bottom flask, dissolve thiophene-3-carbothioamide (1.0 eq) in absolute ethanol (approx. 0.3 M).
-
Reagent Addition: Add 3-bromo-2-oxopropanal dimethyl acetal (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting thioamide is consumed.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(thiophen-3-yl)-4-(dimethoxymethyl)-1,3-thiazole, which can often be used in the next step without further purification.
Step B: Acetal Deprotection
-
Setup: Dissolve the crude product from Step A in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq) or a few drops of concentrated HCl.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the formation of the more polar aldehyde product.
-
Workup: Once the reaction is complete, neutralize the acid carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by silica gel column chromatography to yield the final product as a pure solid.
References
- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (2025). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Khaled, et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC, PubMed Central.
- Wikipedia. Thiazole.
- Organic Chemistry Portal. Thiazole synthesis.
- Chem Help Asap. (2020).
- Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- MDPI. (2023).
- BenchChem. (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
- NROChemistry. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Thiophene.
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- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
Knoevenagel Condensation of Thiophene Aldehydes: A Technical Support Guide
Welcome to the Technical Support Center for the Knoevenagel condensation, with a specialized focus on the optimization and troubleshooting of reactions involving thiophene aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful carbon-carbon bond-forming reaction to synthesize α,β-unsaturated compounds derived from thiophene scaffolds—key intermediates in numerous pharmaceutical and materials science applications.[1][2]
This resource provides in-depth, experience-driven guidance to navigate the nuances of this reaction, ensuring robust and reproducible outcomes. We will delve into the mechanistic underpinnings of the Knoevenagel condensation, troubleshoot common experimental hurdles, and provide validated protocols to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the Knoevenagel condensation of thiophene aldehydes.
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid derivatives, cyanoacetates) to the carbonyl group of an aldehyde or ketone, which is then followed by a dehydration step to yield an α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base. The general mechanism involves:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[4]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the thiophene aldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct (aldol).
-
Dehydration: Subsequent elimination of a water molecule yields the final α,β-unsaturated product.[3]
Q2: Why are weak bases like piperidine or ammonium salts preferred over strong bases?
Strong bases, such as sodium hydroxide or alkoxides, can lead to undesirable side reactions. Primarily, they can promote the self-condensation of the aldehyde (an aldol condensation), especially if it possesses α-hydrogens.[3] Furthermore, strong bases can catalyze Michael addition of the active methylene compound to the newly formed α,β-unsaturated product. Weak bases like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are sufficiently basic to deprotonate the active methylene compound without significantly promoting these side reactions, leading to higher yields of the desired Knoevenagel product.[5][6]
Q3: How does the electronic nature of substituents on the thiophene ring affect the reaction?
The reactivity of thiophene aldehydes in the Knoevenagel condensation is influenced by the electronic properties of any substituents on the thiophene ring.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo groups) increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates.[7][8]
-
Electron-donating groups (e.g., alkyl, alkoxy groups) decrease the electrophilicity of the carbonyl carbon, which can result in slower reaction rates.
Q4: What is the Doebner modification and when is it applicable?
The Doebner modification is a variation of the Knoevenagel condensation where one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid).[3][9] The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst.[3][10] Under these conditions, the initial condensation product undergoes a subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[3][9][11]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the Knoevenagel condensation of thiophene aldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst (e.g., piperidine) may have degraded over time. 2. Insufficient Temperature: The reaction may have a significant activation energy barrier. 3. Water Inhibition: The water produced as a byproduct can shift the equilibrium back to the reactants. 4. Inappropriate Solvent: Reactants may not be fully soluble, or the solvent may not favor the reaction kinetics.[12] | 1. Use Fresh Catalyst: Use freshly opened or purified catalyst. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for side product formation via TLC. 3. Remove Water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). 4. Solvent Screen: Test a range of solvents. Polar aprotic solvents like DMF or ethanol are often effective.[13] |
| Formation of Side Products | 1. Michael Addition: The product reacts with another molecule of the active methylene compound. 2. Aldehyde Self-Condensation: The base is too strong, or the temperature is too high. 3. Polymerization: Especially with reactive thiophene aldehydes, prolonged reaction times or high temperatures can lead to polymer formation. | 1. Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and active methylene compound. 2. Use a Weaker Base: Switch from piperidine to a milder catalyst like ammonium acetate. 3. Optimize Reaction Time & Temperature: Monitor the reaction closely by TLC and quench it once the starting material is consumed. Avoid excessive heating. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily from the reaction mixture. 2. Catalyst Residue: Homogeneous catalysts like piperidine can be difficult to remove. 3. Complex Mixture: Multiple products and starting materials are present. | 1. Alternative Workup: After removing the solvent, attempt purification via column chromatography. 2. Use Heterogeneous Catalyst: Consider a solid-supported catalyst that can be filtered off post-reaction. 3. Re-optimize Conditions: A cleaner reaction will simplify purification. Revisit the catalyst, solvent, and temperature to minimize side products. |
Visualizing the Process
Reaction Mechanism
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Troubleshooting Workflow
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals. Here you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and proper storage of this compound throughout your experiments.
Introduction
This compound is a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, incorporating both a thiophene and a thiazole ring system, along with a reactive aldehyde group, makes it a valuable building block in organic synthesis.[1][2][3][4][5][6][7] However, the very features that make this molecule synthetically attractive also render it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of best practices based on the known chemistry of its constituent moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary degradation pathways for this compound are likely to be oxidation of the aldehyde group and potential polymerization or side reactions involving the heterocyclic rings. Aldehydes are notoriously susceptible to air oxidation, which would convert the carbaldehyde to a carboxylic acid.[8][9] Additionally, exposure to strong light, heat, and incompatible substances like strong acids, bases, or oxidizing agents can catalyze degradation.[10][11][12][13]
Q2: I've noticed a color change in my sample, from a pale yellow to a darker brown. What could be the cause?
A2: A color change from yellow to brown is a common indicator of degradation for many organic compounds, including thiophene derivatives.[14] This is often due to the formation of oxidized or polymerized byproducts. If you observe this, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment.
Q3: Can I store the compound in a standard laboratory freezer?
A3: Yes, storing the compound in a freezer is recommended. Specifically, refrigeration, often below 4°C (39°F), is advised for similar aldehyde-containing heterocyclic compounds to minimize degradation.[10][11][12] It is crucial to use a tightly sealed container to prevent the ingress of moisture, which can lead to the formation of hydrates or other unwanted side products upon freezing and thawing cycles.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: Given the air sensitivity of aldehydes, handling under an inert atmosphere (e.g., nitrogen or argon) is a strongly recommended best practice, especially for long-term storage or when dispensing the compound.[11][12][13] This will significantly reduce the risk of oxidation. For short-term handling, working swiftly and minimizing exposure to the open air is a viable alternative, though less ideal.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of the starting material | 1. Check the purity of the this compound by HPLC or NMR. 2. If degraded, purify the compound by recrystallization or chromatography. 3. Ensure proper storage conditions are being met (see storage recommendations below). |
| Appearance of new, unidentified peaks in analytical data (e.g., NMR, LC-MS) | Formation of byproducts due to improper handling or storage | 1. Review handling procedures to minimize exposure to air, light, and heat. 2. Consider if the compound is reacting with the solvent or other reagents in your reaction mixture. 3. Purify the starting material before use. |
| Solid material has become clumpy or oily | Absorption of atmospheric moisture | 1. Dry the compound under vacuum. 2. Store the compound in a desiccator over a suitable drying agent. 3. Ensure the container is tightly sealed. |
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling protocols are recommended, based on best practices for analogous compounds.[10][11][12][13][14]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (Store below 4°C/39°F) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents oxidation of the aldehyde functional group.[11][12][13] |
| Container | Tightly sealed, amber glass vial or other light-protective container | Prevents exposure to air and light, which can catalyze degradation.[10][14] |
| Location | Cool, dry, well-ventilated area away from incompatible substances | Minimizes exposure to moisture and reactive chemicals.[10][11] |
Handling Protocol
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.
-
Dispensing: Use clean, dry spatulas and glassware.
-
Closing: After dispensing, flush the container with an inert gas before tightly resealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Aldehyde-containing compounds can be irritants to the skin, eyes, and respiratory tract.[10][14][15]
Visualizing Degradation and Handling
Potential Degradation Pathway
Caption: Potential degradation pathways for the title compound.
Decision Workflow for Handling
Caption: Decision workflow for handling the compound.
References
-
Loba Chemie. (2019-02-22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. [Link]
-
ResearchGate. Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. [Link]
-
ResearchGate. (2024-02-22). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. [Link]
-
Vu, Q. T., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1496–1502. [Link]
-
Pääkkönen, T., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4627. [Link]
-
Gomaa, A. M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 13, 2465–2478. [Link]
-
ResearchGate. Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. [Link]
- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Katritzky, A. R., et al. (1979). Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 2493-2499. [Link]
-
ResearchGate. (2025-08-06). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Roy, A., & Ghorai, P. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14439–14470. [Link]
-
ResearchGate. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. [Link]
-
ACS Publications. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
-
PubChem. 1,3-Thiazole-2-carbaldehyde. [Link]
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- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting low reactivity of the aldehyde group in 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
A Guide for Researchers on Navigating the Reactivity of a Complex Heterocyclic Aldehyde
Welcome to the technical support center for 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. While its structure is promising for generating novel chemical entities, the reactivity of its aldehyde group can present unique challenges.
This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: My reactions are sluggish. Isn't the aldehyde supposed to be activated?
This is a crucial and insightful question. On paper, the aldehyde at the C4 position of the thiazole ring should be highly reactive. The thiazole ring is strongly electron-withdrawing due to the electronegativity of both the nitrogen and sulfur atoms. This inductive effect pulls electron density away from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[1][2]
However, researchers often observe lower-than-expected reactivity. This apparent contradiction arises from a combination of other, more subtle factors:
-
Steric Hindrance: The adjacent 2-(thiophen-3-yl) group creates significant steric bulk around the aldehyde, potentially impeding the approach of nucleophiles.[1]
-
Reagent Chelation: The nitrogen atom of the thiazole ring and the sulfur of the thiophene ring can act as Lewis bases, chelating to metal-containing reagents or catalysts. This can either deactivate the reagent or alter its intended reaction pathway.
-
Conformational Effects: The rotational freedom between the thiazole and thiophene rings can lead to conformations that further shield the aldehyde group.
Understanding this interplay between activating electronic effects and deactivating steric and coordination effects is the key to successful troubleshooting.
Q2: Can you illustrate the key factors influencing the aldehyde's reactivity?
Certainly. The reactivity of the carbonyl carbon is a delicate balance between electron-withdrawing effects that enhance its electrophilicity and steric/coordination effects that hinder nucleophilic approach.
Caption: Key factors governing the aldehyde's reactivity.
Q3: How do I know if my starting material is pure and stable?
Product stability and reagent purity are critical starting points for any troubleshooting process. Before attempting a difficult reaction, verify the integrity of your this compound.
-
Purity Analysis: Use ¹H NMR and LC-MS to confirm the structure and purity. Look for the characteristic aldehyde proton signal (typically δ 9-10 ppm) and check for impurities that could interfere with the reaction.
-
Stability Check: This compound may be sensitive to air and light over long-term storage. If the material is old or has changed color (e.g., from off-white to yellow or brown), consider re-purifying it by recrystallization or column chromatography. Running a reaction with both old and freshly purified material can quickly diagnose a stability issue.
Part 2: Troubleshooting Guide for Common Reactions
This section provides direct, actionable advice for specific synthetic transformations where low reactivity is commonly encountered.
Issue 1: Failing Wittig Reaction
"My Wittig reaction with this compound is giving low yields or failing completely. The starting material is recovered unchanged."
The Wittig reaction is highly sensitive to steric hindrance and the electronic nature of both the aldehyde and the ylide.[3]
Plausible Causes & Solutions:
-
Unreactive (Stabilized) Ylide: Ylides stabilized by electron-withdrawing groups (e.g., -CO₂Et, -CN) are less nucleophilic and may not react with a sterically hindered and electronically complex aldehyde.[4][5]
-
Solution: If possible, switch to a more reactive, non-stabilized or semi-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). If the stabilized ylide is required, harsher conditions may be necessary.
-
-
Steric Hindrance: The bulky triphenylphosphine oxide byproduct and the ylide itself can be sterically demanding, clashing with the thiophene substituent.
-
Solution: Consider the Horner-Wadsworth-Emmons (HWE) reaction. The corresponding phosphonate carbanions are generally more nucleophilic and less sterically hindered than Wittig ylides, often providing better yields in challenging cases.
-
-
Inappropriate Base/Solvent Combination: The choice of base for generating the ylide is critical. Strong, sterically hindered bases might be inefficient.
-
Solution: For non-stabilized ylides, use strong, non-nucleophilic bases like NaH or KHMDS in an anhydrous aprotic solvent like THF or Toluene. Avoid lithium bases (e.g., n-BuLi) where possible, as lithium salts can sometimes complicate the reaction stereochemistry and reactivity.[3]
-
Troubleshooting Workflow: Wittig Reaction
Caption: Decision tree for troubleshooting a Wittig reaction.
Validated Protocol: Wittig Olefination with a Non-Stabilized Ylide
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Solvent: Add anhydrous THF (approx. 0.1 M relative to the phosphonium salt).
-
Ylide Generation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 eq) portion-wise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution becomes a characteristic orange/red color, indicating ylide formation.
-
Aldehyde Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring & Workup: Monitor the reaction progress by TLC. Upon completion, quench carefully with saturated aq. NH₄Cl solution, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Ylide Type | Non-stabilized (e.g., Alkyl) | Higher reactivity to overcome steric/electronic barriers. |
| Base | NaH, KHMDS | Strong, non-nucleophilic, avoids lithium salt complications. |
| Solvent | Anhydrous THF, Toluene | Aprotic, solubilizes reagents well. |
| Temperature | 0 °C to RT | Controls initial reaction rate, then allows completion. |
| Alternative | HWE Reaction | More nucleophilic reagent, less steric bulk. |
Issue 2: Inefficient Reductive Amination
"I am attempting a reductive amination, but the reaction is slow, incomplete, or produces significant side products."
Reductive amination is a two-step process in one pot: imine formation followed by reduction.[6] Both steps can be problematic with this substrate.
Plausible Causes & Solutions:
-
Slow Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. The electron-withdrawing nature of the thiazole ring can disfavor the formation of the electron-deficient iminium ion intermediate.
-
Solution: Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium toward the imine.[6] A co-solvent like toluene with a Dean-Stark trap can also be effective for higher-boiling amines.
-
-
Poor Reducing Agent Choice: The choice of hydride reagent is critical. Some reagents may be too harsh, reducing the starting aldehyde directly, while others may be too weak to reduce the sterically hindered imine.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium ion as it forms. Sodium cyanoborohydride (NaBH₃CN) is another classic option but is highly toxic.[7]
-
-
Catalyst Poisoning (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂, Pd/C), the sulfur atoms in both the thiazole and thiophene rings can poison the palladium catalyst, leading to complete reaction failure.
-
Solution: Stoichiometric hydride reagents (like NaBH(OAc)₃) are strongly preferred over catalytic hydrogenation for this class of compounds.[8]
-
Validated Protocol: Reductive Amination with NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in an anhydrous solvent like dichloromethane (DCE) or THF.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for pre-formation of the imine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Monitoring & Workup: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material. Quench the reaction with saturated aq. NaHCO₃, extract with an organic solvent, dry, and purify.
| Parameter | Recommendation | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces iminium ion in the presence of the aldehyde. |
| Solvent | Anhydrous DCE, THF | Aprotic, compatible with the reducing agent. |
| Additives | Acetic Acid (cat.), Mol. Sieves | Catalyzes imine formation; removes water to shift equilibrium. |
| Method to Avoid | Catalytic Hydrogenation (Pd/C) | High risk of catalyst poisoning by sulfur heteroatoms. |
Issue 3: Sluggish Knoevenagel Condensation
"My Knoevenagel condensation with an active methylene compound requires long reaction times and high temperatures, leading to decomposition."
The Knoevenagel condensation relies on the generation of a carbanion from an active methylene compound, which then attacks the aldehyde.[9]
Plausible Causes & Solutions:
-
Insufficiently Basic Catalyst: A weak base may not generate a sufficient concentration of the nucleophilic carbanion to react efficiently with the sterically shielded aldehyde.
-
Reversibility of the Reaction: The initial addition step is often reversible. If the subsequent water elimination step is slow, the reaction will not proceed to completion.
-
Solution: As mentioned, azeotropic removal of water is highly effective. Forcing conditions are often required, but this must be balanced against substrate stability.
-
-
Steric Hindrance: The approach of the (often bulky) active methylene nucleophile is hindered.
-
Solution: Lewis acid catalysis (e.g., TiCl₄ with a tertiary amine base like Et₃N) can activate the aldehyde carbonyl, making it more electrophilic and facilitating the attack of the nucleophile under milder conditions than high-temperature reflux.[10]
-
Validated Protocol: Knoevenagel Condensation with Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq), and toluene.
-
Catalyst Addition: Add piperidine (0.1-0.2 eq) and a drop of glacial acetic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/LC-MS analysis shows consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography or recrystallization.
References
- Vertex AI Search. The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
- BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
- PubMed. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds.
- ACS Publications. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds | Journal of the American Chemical Society.
- YouTube. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity).
- PubMed. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- BrainKart. Aldehydes and ketones: Electronic and steric effects.
- Chem Pharm Bull (Tokyo). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
- Wikipedia. Reductive amination.
- ResearchGate. Relevant molecular properties of thiazole and thiophene for cross section comparisons.
- JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene.
- ACS Publications. Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships.
- Organic Chemistry Portal. Wittig Reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Total Synthesis. Wittig Reaction Mechanism & Examples.
- The Vought Friesen Group. Wittig Reaction - Common Conditions.
- PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
- NIH. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
Sources
- 1. brainkart.com [brainkart.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing decomposition of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Technical Support Center: 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Welcome to the dedicated technical support guide for this compound (Catalog No. XXXX). This document is intended for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and application of this key synthetic building block, thereby preventing its decomposition and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary decomposition pathways for this compound are oxidation of the aldehyde group, photodecomposition due to its aromatic heterocyclic structure, and potential polymerization or side-reactions under non-optimal pH or temperature conditions.
Q2: How should I properly store this compound upon receipt?
A2: For optimal stability, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a controlled temperature. See the detailed storage protocol in Section 3 for specific recommendations.
Q3: My compound has developed a yellowish tint. Is it still usable?
A3: A color change often indicates oxidation or the formation of degradation impurities. While it might still be usable for some applications, we strongly recommend assessing its purity via analytical methods like HPLC or NMR before proceeding with critical experiments.[1] If purity is compromised, a purification step may be necessary.
Q4: What solvents are recommended for dissolving this compound?
A4: The compound is generally soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). For long-term storage in solution, it is advisable to use anhydrous, deoxygenated solvents. Some aldehydes are more stable when diluted in a primary alcohol like ethanol, where they can form more stable hemiacetals.[2]
Q5: Can I use this compound directly in reactions sensitive to aldehydes?
A5: Given that aldehydes can be highly reactive, it is crucial to ensure the purity of this compound before use. Impurities such as the corresponding carboxylic acid (from oxidation) can interfere with many reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Visual Troubleshooting Aid
The following diagram outlines a systematic approach to troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Diagnostic Steps | Recommended Solution(s) |
| Inconsistent Reaction Yields | Decomposition of the starting material; presence of inhibitory impurities (e.g., carboxylic acid). | 1. Confirm the purity of the aldehyde using HPLC or ¹H NMR before each use.[] 2. Analyze the crude reaction mixture by LC-MS to identify potential side products from degraded starting material. | 1. If purity is low, purify the aldehyde immediately before use.[4] 2. Ensure all reaction solvents are anhydrous and deoxygenated. 3. Run reactions under an inert atmosphere (N₂ or Ar). |
| Compound appears discolored or oily | Air oxidation of the aldehyde to carboxylic acid; photodecomposition; polymerization. | 1. Check for a broad peak around 10-12 ppm in the ¹H NMR spectrum (indicative of a carboxylic acid proton). 2. Use TLC to compare the material to a fresh or purified sample.[4] | 1. For minor acid contamination, wash a solution of the compound with a mild base like saturated sodium bicarbonate solution.[4] 2. For significant degradation, purification via column chromatography or formation of a reversible bisulfite adduct is recommended.[5][6] |
| Formation of insoluble material in storage vial | Polymerization of the aldehyde, which can be catalyzed by acidic or basic impurities. | The insoluble material will likely have a different spectroscopic signature (e.g., loss of aldehyde proton in NMR). | Discard the material. This is a sign of significant degradation. Review storage procedures to prevent recurrence. |
Key Mechanisms of Decomposition
Understanding the chemical rationale behind decomposition is crucial for prevention.
-
Oxidation : The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities. The thiophene ring's sulfur atom can also be oxidized to a thiophene-S-oxide, which is often unstable and can lead to further degradation or dimerization.[7][8][9]
-
Photodecomposition : Aromatic heterocyclic systems, particularly those containing thiazole rings with aryl substituents, can be susceptible to photo-degradation.[10] Exposure to UV or even strong visible light can induce reactions, potentially involving singlet oxygen, leading to complex structural rearrangements and loss of desired reactivity.[10]
-
Polymerization : Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts. This can result in the formation of insoluble oligomers or polymers, reducing the purity and effective concentration of the active compound.
The diagram below illustrates the primary sites of potential degradation on the molecule.
Caption: Key reactive sites for decomposition.
Recommended Experimental Protocols
Protocol 1: Optimal Storage and Handling
-
Upon Receipt : Immediately transfer the vial to a desiccator inside a light-proof secondary container (e.g., an amber bag or aluminum foil-wrapped box).
-
Atmosphere : Store the solid compound under a dry, inert atmosphere (argon or nitrogen). For frequent use, consider a glove box or a desiccator cabinet with a nitrogen purge.
-
Temperature :
-
Long-term (> 1 month) : Store at -20°C.
-
Short-term (< 1 month) : Storage at 2-8°C is acceptable.
-
-
Handling :
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh out the required amount quickly in a dry environment.
-
After dispensing, flush the vial headspace with inert gas before re-sealing.[11]
-
For solution storage, use anhydrous, deoxygenated solvents and store under inert gas at low temperature.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the compound and detecting the primary oxidation byproduct.
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient :
Time (min) % B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm and 280 nm.
-
Injection Volume : 5 µL
-
Sample Prep : Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Expected Results : The pure aldehyde should appear as a sharp, primary peak. The carboxylic acid byproduct, being more polar, will typically have a shorter retention time.
Protocol 3: Small-Scale Purification via Bisulfite Adduct Formation
This classical method can be effective for removing non-aldehyde impurities and the carboxylic acid degradation product.[5]
-
Dissolve the impure aldehyde in a minimal amount of a suitable solvent (e.g., ethanol or THF).
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the bisulfite solution to the aldehyde solution and stir vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it thoroughly with diethyl ether to remove non-polar impurities.
-
To regenerate the pure aldehyde, suspend the adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) or a dilute acid (e.g., 1M HCl) until the solid dissolves.
-
Extract the regenerated aldehyde into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available from: [Link]
-
Thiophene - Wikipedia. Wikipedia. Available from: [Link]
-
Purifying aldehydes? : r/chemistry. Reddit. Available from: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology - ACS Publications. Available from: [Link]
-
Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed. Available from: [Link]
-
Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. Available from: [Link]
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available from: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]
-
Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available from: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available from: [Link]
-
Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. Available from: [Link]
-
Heterocyclic Compounds. MSU chemistry. Available from: [Link]
-
2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. PubChem. Available from: [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available from: [Link]
-
Thiazole-4-carboxaldehyde. PubChem. Available from: [Link]
-
Thiophenes: reactions and synthesis. ResearchGate. Available from: [Link]
-
2-Thiophen-2-yl-1,3-selenazole-4-carbaldehyde. PubChem. Available from: [Link]
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. Available from: [Link]
-
(PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Available from: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available from: [Link]
-
5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. Available from: [Link]
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- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Alternative catalysts for the synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Introduction: The synthesis of 2,4-disubstituted thiazoles, particularly those incorporating a thiophene moiety like 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, is a significant endeavor in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous FDA-approved drugs. The classical Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide, remains a cornerstone method.[1][2][3] However, this conventional approach often necessitates harsh reaction conditions, long reaction times, and the use of toxic reagents, prompting the exploration of greener, more efficient catalytic alternatives.[4]
This guide provides in-depth technical support for researchers employing alternative catalytic systems for this synthesis. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind procedural choices to empower you to optimize your reaction outcomes.
Section 1: The Foundational Hantzsch Synthesis & The Need for Alternatives
The synthesis of the target molecule fundamentally relies on the reaction between 3-haloketone equivalent of 2-oxopropanal and thiophene-3-carbothioamide . The traditional Hantzsch synthesis provides a reliable pathway but presents challenges that alternative catalysts aim to overcome.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the general mechanism of the Hantzsch thiazole synthesis? A: The reaction begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that forms the aromatic thiazole ring.
Q2: Why are alternative catalysts necessary for this synthesis? A: Traditional methods often require prolonged heating and can result in mediocre yields and difficult purifications.[5] Alternative approaches, such as microwave-assisted synthesis, ultrasound irradiation, and the use of novel catalysts like ionic liquids or supported solid acids, offer significant advantages. These include dramatically reduced reaction times (from hours to minutes), higher product yields, milder reaction conditions, and alignment with the principles of green chemistry by reducing solvent and energy consumption.[4][6]
Q3: What are the primary starting materials for synthesizing this compound via a Hantzsch-type reaction? A: The key precursors are:
-
Thiophene-3-carbothioamide: This provides the thiophene-3-yl group at the C2 position and the core N-C-S atoms of the thiazole ring.
-
A 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal): This α-haloketone provides the C4 and C5 atoms of the thiazole ring, including the carbon that will become the carbaldehyde group. Due to the reactivity of the aldehyde, it may be protected during the reaction and deprotected in a subsequent step.
Section 2: Troubleshooting Common Synthesis Problems
Low yields and the formation of side products are common hurdles. This section provides a structured approach to diagnosing and solving these issues.
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow for diagnosing the root cause of low or no product yield.
Caption: Troubleshooting workflow for low product yield.
Guide to Common Issues
Q1: My yield is consistently low. I've checked my starting material purity. What's next? A: Low yields, despite pure starting materials, often point to suboptimal reaction conditions or degradation.
-
Potential Cause 1: Incorrect Solvent. The solvent's polarity is critical for reactant solubility and reaction kinetics. For many thiazole syntheses, polar solvents like ethanol, 1-butanol, or even water are effective.
-
Solution 1: Screen a panel of solvents. If using a greener method like ultrasound, an ethanol/water mixture can be highly effective.[7]
-
Potential Cause 2: Thermal Degradation. Conventional, prolonged heating can degrade sensitive molecules like thiophene-3-carbothioamide or the aldehyde product.
-
Solution 2: Switch to a non-thermal or rapid heating method. Microwave-assisted synthesis can complete reactions in minutes, minimizing degradation and often increasing yields.
Q2: My TLC analysis shows multiple spots, and purification is difficult. What's happening? A: The formation of multiple products indicates side reactions are occurring.
-
Potential Cause 1: Isomer Formation. Under acidic conditions, the Hantzsch synthesis can produce the desired 2-aminothiazole and an isomeric 2-imino-2,3-dihydrothiazole byproduct, complicating purification.
-
Solution 1: Consider running the reaction under neutral or basic conditions. The use of a recyclable biocatalyst like chitosan can provide a mildly basic environment, favoring the desired product.[8]
-
Potential Cause 2: Self-Condensation. The aldehyde group on your target molecule or starting material is susceptible to self-condensation or other side reactions, particularly under harsh conditions.
-
Solution 2: Employ milder conditions. Ultrasound-assisted synthesis can often be performed at room temperature, reducing the likelihood of such side reactions.[6][9] Additionally, ensure precise stoichiometric control of your reactants.
Section 3: Alternative Catalytic Protocols & Methodologies
Here we detail experimental protocols for greener, more efficient catalytic systems. These methods are presented as robust starting points for the synthesis of this compound.
Method 1: Microwave-Assisted Synthesis (MAOS)
Microwave irradiation dramatically accelerates the reaction by efficiently coupling with polar molecules in the mixture, leading to rapid, uniform heating. This often results in higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[5]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine thiophene-3-carbothioamide (1 mmol) and the appropriate α-haloketone (e.g., 3-bromo-2-oxopropanal, 1.1 mmol).
-
Solvent Addition: Add 3-4 mL of ethanol.
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 150-420 W) or temperature (e.g., 70-150 °C) for 5-15 minutes.[10]
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. If a precipitate has formed, filter the solid product. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and Structurally Related Thiazoles
Introduction: The Privileged Scaffolds of Thiazole and Thiophene in Modern Drug Discovery
In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a cornerstone in the design of novel therapeutics.[1] The inherent versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. When fused or linked with other heterocyclic systems, such as thiophene, a synergistic enhancement of biological activity is often observed.[3] Thiophene derivatives themselves are recognized for a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.[3][4]
This guide provides a comprehensive comparative analysis of the biological activity of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and its structural analogs. While specific experimental data for this exact molecule is not extensively available in the public domain, a robust understanding of its potential can be extrapolated from the wealth of data on closely related thiophene-thiazole derivatives. This analysis will focus on two key areas of therapeutic interest: anticancer and antimicrobial activities, providing researchers and drug development professionals with a detailed overview of structure-activity relationships (SAR) and the experimental basis for these findings.
Anticancer Activity: A Comparative Analysis of Thiophene-Thiazole Derivatives
The thiazole moiety is a key component in several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[5] This has spurred extensive research into novel thiazole derivatives as potential anticancer agents. The substitution pattern on the thiazole and associated rings plays a pivotal role in determining the cytotoxic potency and selectivity against various cancer cell lines.
Comparative Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of various thiazole derivatives against a panel of human cancer cell lines. This data highlights the influence of different substituents on the thiazole and associated aromatic rings.
| Compound ID | 2-Position Substituent | 4-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | Thiophen-3-yl | Carbaldehyde | - | Various | - | - |
| 5d | 4-C-linkage diphyllin | - | - | HepG2 (Liver) | 0.3 | [6] |
| 5e | 4-C-linkage diphyllin | - | - | HepG2 (Liver) | 0.4 | [6] |
| 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-methyl]-benzylidene]-hydrazinyl | 4(5H)-one | - | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-methyl]-benzylidene]-hydrazinyl | 4(5H)-one | - | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| 9t | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl) | 4-(4-(trifluoromethyl)phenyl) | - | MCF-7 (Breast) | 0.16 | [8] |
| 9t | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl) | 4-(4-(trifluoromethyl)phenyl) | - | WM266.4 (Melanoma) | 0.12 | [8] |
| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] | 4-(4-bromophenyl) | - | A549 (Lung) | 62.5 | [8] |
| 4i | 2-Anilino | 4-(4-fluorophenyl)-3-(p-tolyl) | - | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [9] |
| 4b | 2-Anilino | 4-(4-fluorophenyl)-3-(p-tolyl) | - | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [9] |
| 20b | 3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)hydrazono | - | - | HepG-2 (Liver) | 4.37 ± 0.7 | [10] |
| 20b | 3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)hydrazono | - | - | A-549 (Lung) | 8.03 ± 0.5 | [10] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of anticancer activity. The presence of a thiophene ring, often within a larger heterocyclic system, is a common feature in many potent analogues.[8] For instance, the pyrazolyl-thiazole derivatives with a thiophene moiety (compounds 9t and 11d) exhibit significant cytotoxicity.[8]
-
Substitution at the 4-position: Modifications at the 4-position of the thiazole ring also profoundly impact activity. The presence of a carbaldehyde group, as in the target molecule, suggests a potential for the formation of Schiff bases or other derivatives, which could interact with biological targets. The high potency of compounds with bulky aromatic groups at this position, such as in compounds 9t and 4i, indicates that this site is crucial for target engagement.[8][9]
-
The Role of the Thiophene Ring: The position of the nitrogen and sulfur atoms in the thiophene ring can influence the overall electronic properties and spatial arrangement of the molecule, thereby affecting its interaction with biological targets. While data for the 3-thienyl isomer is limited, studies on 2-thienyl derivatives suggest that the thiophene moiety contributes significantly to the anticancer effect.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Comparative Perspective
Thiazole derivatives have long been recognized for their potent antimicrobial properties, forming the backbone of many antibacterial and antifungal agents.[11][12] The incorporation of a thiophene ring can further enhance this activity, leading to the discovery of novel compounds with broad-spectrum efficacy.
Comparative Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the in vitro antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism), of various thiazole derivatives.
| Compound ID | 2-Position Substituent | 4-Position Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Hypothetical | Thiophen-3-yl | Carbaldehyde | Various | - | - |
| 15 | 2-(3-metoxy-4-hydroxy-phenyl)-2-pyrazolin-1-yl | - | C. albicans | 5 | [11] |
| 57-60 | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | - | P. aeruginosa | 15.625–31.25 | [11] |
| 14o | 3-(2-(5-(6-bromobenzo[d][6][11]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile | - | S. typhimurium | 31.25 | [8] |
| 14o | 3-(2-(5-(6-bromobenzo[d][6][11]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile | - | P. vulgaris | 31.25 | [8] |
| 24n | 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl) | 4-phenyl | P. aeruginosa | 1.56-3.13 | [8] |
| 24n | 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl) | 4-phenyl | S. aureus | 1.56-3.13 | [8] |
| 3 | N-(benzothiazol-2-yl)-2-cyanoacetamide derivative | - | A. fumigatus | 6.25 | [13] |
| 3 | N-(benzothiazol-2-yl)-2-cyanoacetamide derivative | - | F. oxysporum | 6.25 | [13] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial data reveals important structural considerations:
-
Hybrid Molecules: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline and benzothiazole, often leads to enhanced antimicrobial activity.[8][11][13]
-
Lipophilicity and Substituents: The nature and position of substituents on the aromatic rings significantly influence the antimicrobial efficacy. Halogen atoms and other lipophilic groups can enhance membrane permeability and target interaction.[8] The presence of a thiophene ring in compounds like 57-60 and 14o contributes to their potent activity against both Gram-positive and Gram-negative bacteria.[8][11]
-
The Aldehyde Functionality: The carbaldehyde group at the 4-position of the target molecule is an electron-withdrawing group that can modulate the electronic properties of the thiazole ring. It also provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, which have shown significant antimicrobial potential.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: General workflow for determining MIC by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of each thiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide underscores the significant potential of this compound and its analogs as scaffolds for the development of novel therapeutic agents. The analysis of structurally related compounds reveals that the thiophene-thiazole core is a highly promising pharmacophore for both anticancer and antimicrobial activities.
The presence of the thiophene ring and the functionalizability of the thiazole nucleus provide a rich chemical space for optimization. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound. In particular, derivatization of the carbaldehyde group to form Schiff bases, hydrazones, and other heterocyclic systems is a promising strategy to enhance biological activity and explore novel mechanisms of action. A thorough investigation of the structure-activity relationships, guided by computational modeling and in vitro screening, will be instrumental in identifying lead compounds with improved potency, selectivity, and drug-like properties for further preclinical development.
References
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Ghotas, E., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 89. [Link]
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Zhu, Y., et al. (2022). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Asian Natural Products Research, 24(10), 963-973. [Link]
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Hassan, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]
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Özdemir, Z., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
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Moghadam-Manesh, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e34567. [Link]
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Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1497. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4335. [Link]
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Patel, R. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37123-37136. [Link]
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Hafez, H. N., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(7), 3011-3018. [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC medicinal chemistry, 14(6), 1146-1165. [Link]
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Means, J. A., et al. (2018). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Frontiers in microbiology, 9, 1343. [Link]
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Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS omega. [Link]
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A Comparative Analysis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and its 2-(Thiophen-2-yl) Analog for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Biological Potential of Positional Thiophene-Thiazole Isomers
In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds is a cornerstone of rational drug design. The thiophene-thiazole framework, in particular, represents a privileged structural motif found in a multitude of biologically active compounds. This guide provides a comprehensive, comparative analysis of two key positional isomers: 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and its 2-(thiophen-2-yl) analog. Understanding the nuanced differences in their synthesis, physicochemical properties, and biological activities is paramount for researchers aiming to leverage this scaffold for the development of novel therapeutics.
The position of the sulfur atom within the thiophene ring profoundly influences the electronic distribution and steric profile of the entire molecule, thereby impacting its reactivity and interaction with biological targets. While the 2-substituted thiophene ring is more commonly encountered in drug candidates, the 3-substituted isomer offers a distinct electronic and steric profile that can be advantageously exploited. This guide will delve into the synthetic pathways to access these molecules, present a comparative overview of their expected physicochemical properties, and discuss the potential implications of their isomeric differences on biological activity, supported by data from closely related derivatives.
I. Synthesis and Mechanistic Considerations
The synthesis of 2-(thienyl)-1,3-thiazole-4-carbaldehydes typically involves a two-step process: the formation of the core 2-(thienyl)-1,3-thiazole ring system, followed by the introduction of the carbaldehyde group at the 4-position of the thiazole ring.
A. Formation of the 2-(Thienyl)-1,3-thiazole Scaffold
The most common and versatile method for the synthesis of the 2-(thienyl)-1,3-thiazole core is the Hantzsch thiazole synthesis . This reaction involves the condensation of a thiophene-derived thioamide with an α-haloketone.
Conceptual Workflow for Hantzsch Thiazole Synthesis:
Caption: General synthetic route to 2-(thienyl)-1,3-thiazole-4-carbaldehydes.
Alternatively, the Vilsmeier-Haack reaction can be employed to directly formylate the 2-(thienyl)-1,3-thiazole precursor.
B. Introduction of the Carbaldehyde Group
The formyl group is typically introduced at the C4 position of the thiazole ring via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich thiazole ring. Electrophilic substitution on the thiazole ring occurs preferentially at the C5 position, followed by the C4 position.
Detailed Experimental Protocol: Hantzsch Synthesis of Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate
-
Thioamide Preparation: Thiophene-2-carboxamide is converted to thiophene-2-carbothioamide by reacting it with Lawesson's reagent in a dry solvent such as toluene or THF under an inert atmosphere. The reaction is typically heated to reflux for several hours and monitored by TLC.
-
Cyclization: To a solution of thiophene-2-carbothioamide (1 equivalent) in a suitable solvent like ethanol or acetone, is added ethyl 2-chloroacetoacetate (1.1 equivalents).
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate.
II. Comparative Physicochemical and Electronic Properties
The electronic properties of the thiophene ring are not uniform across its positions. The C2 position is more electron-rich and sterically less hindered than the C3 position, which has significant implications for the reactivity and electronic character of the resulting thiazole derivatives.
| Property | 2-(Thiophen-2-yl) Analog | 2-(Thiophen-3-yl) Analog | Rationale |
| Electronic Character | The 2-thienyl group is a stronger electron-donating group. | The 3-thienyl group is a comparatively weaker electron-donating group. | The sulfur atom in the thiophene ring can more effectively stabilize a positive charge at the C2 position through resonance. |
| Reactivity | The 2-thienyl moiety is generally more reactive towards electrophilic substitution. | The 3-thienyl moiety is less reactive towards electrophilic substitution. | This is a direct consequence of the higher electron density at the C5 position of the 2-substituted thiophene. |
| Conformational Flexibility | The molecule may exhibit a higher degree of planarity due to less steric hindrance. | Increased steric interaction between the thiazole and thiophene rings may lead to a more twisted conformation. | The proximity of the C4 and C2 protons in the 3-substituted isomer can induce steric strain. |
III. Spectroscopic Data Analysis (Predicted)
A. 1H NMR Spectroscopy
-
2-(Thiophen-2-yl) analog: The protons on the thiophene ring will appear as a set of coupled multiplets in the aromatic region. The thiazole C5-H proton will likely appear as a singlet further downfield due to the electron-withdrawing effect of the adjacent carbaldehyde group. The aldehyde proton will be a sharp singlet at approximately 9-10 ppm.
-
2-(Thiophen-3-yl) analog: The coupling pattern of the thiophene protons will be different, reflecting the 3-substitution pattern. The chemical shifts of the thiazole and aldehyde protons are expected to be similar to the 2-yl isomer.
B. 13C NMR Spectroscopy
The chemical shifts of the carbon atoms in the thiophene ring will be a key differentiator between the two isomers. The carbon directly attached to the thiazole ring will show a distinct chemical shift in each case. The carbonyl carbon of the aldehyde group is expected to resonate at around 180-190 ppm in both isomers.
C. Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.
IV. Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Although direct biological data for this compound and its 2-yl analog is limited, the extensive research on related thiophene-thiazole derivatives allows for an informed discussion on their potential biological activities. Thiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2]
A. Antimicrobial Activity
Thiophene-thiazole scaffolds have been extensively investigated as potential antimicrobial agents.[3][4] The position of the thiophene ring can influence the molecule's ability to interact with microbial targets.
-
Hypothesis: The 2-(thiophen-2-yl) analog, being more electron-rich and potentially more planar, might exhibit enhanced interactions with microbial enzymes or cell membranes compared to the 3-yl isomer. However, the distinct steric and electronic profile of the 3-yl isomer could lead to a different spectrum of activity or selectivity.
Illustrative Biological Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are selected.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Microdilution Assay: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
B. Cytotoxic Activity
Many thiophene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The electronic and steric properties of the thiophene-thiazole isomers could lead to differential activity.
-
Hypothesis: The differential electronic properties of the 2-yl and 3-yl isomers could influence their ability to act as enzyme inhibitors (e.g., kinase inhibitors) or intercalate with DNA.
Illustrative Biological Assay: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
V. Conclusion and Future Directions
The choice between a 2-(thiophen-2-yl) and a 2-(thiophen-3-yl) scaffold in drug design is a subtle yet critical decision that can significantly impact the biological activity and pharmacokinetic profile of a lead compound. The 2-yl isomer, with its higher electron density and greater reactivity, has been more extensively studied. However, the 3-yl isomer presents a unique steric and electronic landscape that remains underexplored and could offer advantages in terms of selectivity or overcoming resistance mechanisms.
This guide has outlined the key synthetic routes to these isomeric carbaldehydes and provided a framework for comparing their physicochemical properties and potential biological activities. It is evident that a direct experimental comparison of these two specific molecules is warranted to fully elucidate their respective strengths and weaknesses as starting points for drug discovery programs. Future research should focus on the parallel synthesis and biological evaluation of both isomers to generate robust structure-activity relationship data. Such studies will undoubtedly provide invaluable insights for medicinal chemists working to unlock the full therapeutic potential of the versatile thiophene-thiazole scaffold.
VI. References
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Er, M., Şahin, A., & Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198.
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
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Hassan, A. S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5379-5386.
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Gouda, M. A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Journal of the Iranian Chemical Society.
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El-Sayed, W. A., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules, 27(22), 8031.
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de Oliveira, F. S., et al. (2024). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 16(11), 1500.
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Hassan, A. Y., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Catalysts, 14(11), 869.
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Abdel-Wahab, B. F., et al. (2012). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1358-1370.
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Yıldırım, I., & Çankılıç, M. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
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Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(22), 7561.
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Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1287-1302.
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Park, H., et al. (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 10(45), 26953-26963.
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
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A Comparative Guide to the Structural Validation of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural validation of the novel heterocyclic compound, 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will focus on single-crystal X-ray crystallography as the unequivocal standard for structural determination and contrast its findings with data from complementary spectroscopic and spectrometric techniques.
Introduction: The Imperative of Unambiguous Structural Proof
In the fields of medicinal chemistry and materials science, the precise atomic arrangement of a molecule dictates its function. The compound this compound represents a promising scaffold, combining the biologically significant thiophene and thiazole rings. Such heterocycles are cornerstones in the development of new therapeutic agents. However, before any functional or biological investigation, its molecular structure must be validated without ambiguity. Isomeric uncertainty or incorrect connectivity can lead to the misinterpretation of data, wasted resources, and potential safety issues in drug development.
This guide details the gold-standard method for this task—single-crystal X-ray crystallography—and correlates its results with routine, yet powerful, analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This multi-faceted approach ensures the highest level of scientific integrity.
Context: Synthesis via Hantzsch Thiazole Condensation
To appreciate the need for validation, we must first consider the compound's origin. A common and efficient route to this class of molecules is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[4] For the target molecule, this would involve reacting thiophene-3-carbothioamide with 3-bromo-2-oxopropanal. Given the potential for side reactions and regioisomeric impurities, rigorous structural confirmation of the final product is essential.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[5][6] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be deduced with exceptional accuracy.[7][8] Unlike spectroscopic methods which provide averaged information about the bulk sample, crystallography offers an exact snapshot of the molecule in the solid state.
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process where each step builds confidence in the final result.[5][9]
Caption: Workflow for X-ray Crystallography.
1. Crystal Growth: The most critical, and often challenging, step is growing a single crystal of sufficient quality.[6] For a molecule like this compound, a slow evaporation technique is typically employed.
- Protocol: The purified compound is dissolved in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and N,N-dimethylformamide) to achieve saturation. The solution is filtered to remove dust particles and left undisturbed in a vial covered with a perforated seal. Over several days to weeks, as the solvent slowly evaporates, the concentration increases, promoting the formation of well-ordered, single crystals.
- Causality: A slow rate of crystallization is crucial to allow molecules to arrange themselves into a low-energy, highly ordered lattice, minimizing defects. A solvent mixture is often used to fine-tune solubility and evaporation rates.
2. Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible fractures) is selected under a microscope.
- Protocol: The crystal is mounted on a cryoloop and placed on a goniometer within the X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) by a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5][8]
3. Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and symmetry (space group).
- Protocol: Computational software is used to solve the "phase problem" and generate an initial electron density map. From this map, atoms are located, and a molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible.
- Trustworthiness: The quality of the final structure is assessed by statistical parameters, most notably the R-factor (R1). An R1 value below 0.05 (5%) is indicative of a well-refined and reliable structure.
Interpreting the Crystallographic Data
The definitive output of this process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Below are tables of representative data expected for this compound, based on known structures of similar fragments.[10][11]
Table 1: Hypothetical Crystallographic Data Summary
| Parameter | Value | Significance |
| Chemical Formula | C₈H₅NOS₂ | Confirms elemental composition in the unit cell. |
| Formula Weight | 195.26 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 9.8 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 840 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R1 [I > 2σ(I)] | 0.045 | Indicates a good agreement between the model and the experimental data. |
Table 2: Key Intramolecular Distances and Angles (Hypothetical)
| Bond/Angle | Measured Value (Å or °) | Expected Range (Å or °) | Significance |
| S(thiazole)-C2 | 1.72 | 1.70 - 1.75 | Confirms the C-S single bond in the thiazole ring. |
| C2-N3 | 1.32 | 1.30 - 1.35 | Confirms the C=N imine character in the thiazole ring. |
| N3-C4 | 1.38 | 1.37 - 1.41 | Confirms the C-N single bond in the thiazole ring. |
| C4-C5 | 1.36 | 1.34 - 1.38 | Confirms the C=C double bond in the thiazole ring. |
| C(thiophene)-C(thiazole) | 1.47 | 1.46 - 1.49 | Confirms the single bond linking the two heterocyclic rings. |
| C4-C(aldehyde) | 1.48 | 1.47 - 1.50 | Confirms the single bond to the aldehyde substituent. |
| C=O (aldehyde) | 1.21 | 1.20 - 1.23 | Confirms the carbonyl double bond. |
| C2-N3-C4 Angle | 110.5 | 109 - 112 | Consistent with the geometry of a 5-membered thiazole ring. |
Part 2: A Comparative Framework of Supporting Techniques
While X-ray crystallography is definitive, it requires high-quality crystals, which are not always obtainable.[12] Therefore, a combination of other analytical techniques is crucial for routine characterization and to build a corroborative case for the structure.
Caption: Complementary validation techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C).[13]
-
Expertise & Experience: For our target molecule, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene and thiazole rings, as well as the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the adjacent functional groups, and the coupling constants (J-values) reveal which protons are adjacent to each other, thus confirming the connectivity. The ¹³C NMR spectrum should show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 3: Predicted NMR Data for this compound (in DMSO-d₆)
| ¹H NMR Signal (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.1 | s | 1H | Aldehyde-H | Highly deshielded proton due to the electron-withdrawing carbonyl group. |
| 8.8 | s | 1H | H5 (Thiazole) | Proton on the thiazole ring, adjacent to the aldehyde. |
| 8.3 | dd | 1H | H2 (Thiophene) | Thiophene proton adjacent to sulfur and the thiazole ring. |
| 7.8 | dd | 1H | H5 (Thiophene) | Thiophene proton adjacent to sulfur. |
| 7.7 | dd | 1H | H4 (Thiophene) | Thiophene proton coupled to H2 and H5. |
| ¹³C NMR Signal (ppm) | Assignment | Rationale |
| 185.0 | Aldehyde C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| 168.0 | C2 (Thiazole) | Carbon atom in the thiazole ring bonded to S, N, and the thiophene ring. |
| 155.0 | C4 (Thiazole) | Carbon atom in the thiazole ring bonded to the aldehyde group. |
| 135-125 | Thiophene & C5-Thiazole | Aromatic carbons from both rings appear in this characteristic region. |
B. High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides a direct measurement of the molecular weight of a compound.[14] High-resolution instruments (like TOF analyzers) can measure the mass-to-charge ratio (m/z) with enough accuracy to determine the elemental composition.
-
Trustworthiness: This technique provides a direct and highly accurate confirmation of the molecular formula, which is a fundamental aspect of structural validation.
-
Data Presentation:
-
Molecular Formula: C₈H₅NOS₂
-
Calculated Exact Mass: 194.9813
-
Expected HRMS Result (M+H)⁺: 195.9891
-
An observed mass within a very narrow tolerance (typically < 5 ppm) of the calculated mass provides unambiguous confirmation of the molecular formula.
-
Conclusion: A Synthesis of Evidence
The structural validation of a new chemical entity like this compound requires a rigorous, multi-pronged analytical approach. While NMR and HRMS provide powerful and essential evidence for the molecular formula and atomic connectivity, they describe the molecule in a bulk, solution-state context.
Single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a high-resolution, three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state. The successful correlation of data from all three techniques—where the crystallographically determined structure is fully consistent with the NMR and HRMS data—constitutes the highest standard of structural validation in chemical science, providing a solid and trustworthy foundation for all subsequent research and development.
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Vijayan, J. G., et al. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. Journal of Applicable Chemistry, 9(4), 576-585. Retrieved from [Link]
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Vu Quoc, L., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 957-963. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde Based Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the specificity of a drug for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity analysis of a promising class of molecules: 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and its derivatives.
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Similarly, the thiophene moiety is a common bio-isostere for phenyl rings, often introduced to modulate physicochemical and pharmacokinetic properties.[2] The combination of these two heterocycles in this compound (designated here as TTC-1 ) presents a unique chemical space with significant therapeutic potential, but also necessitates a rigorous evaluation of its selectivity profile.
This guide will delve into the rationale behind experimental choices for assessing cross-reactivity, provide detailed protocols for key assays, and present a comparative analysis of TTC-1 against hypothetical derivatives. Our objective is to equip researchers with the knowledge and tools to confidently navigate the complex landscape of compound selectivity.
The Rationale for a Multi-Pronged Approach to Cross-Reactivity
A single assay is insufficient to fully characterize the cross-reactivity of a compound. A robust analysis employs a tiered and orthogonal approach, starting with broad screening and progressing to more focused mechanistic studies. This strategy provides a more complete picture of a compound's interaction profile within the complex cellular environment.
Here, we will focus on three widely accepted and powerful techniques:
-
In Vitro Kinase Panel Screening: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are common off-targets for many small molecule inhibitors.[3][4] Screening against a broad panel of kinases provides a rapid and cost-effective way to identify potential off-target interactions.[5]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly measures the engagement of a compound with its target protein in a cellular context.[6][7][8] A shift in the thermal stability of a protein upon compound binding provides strong evidence of a direct interaction.
-
Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[2][9] By competing with a radiolabeled ligand, the binding affinity (Ki) of the test compound can be determined for a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.
The following diagram illustrates the logical workflow for a comprehensive cross-reactivity analysis.
Caption: Tiered approach for cross-reactivity analysis.
Comparative Data Presentation: TTC-1 and its Analogs
To illustrate a practical cross-reactivity analysis, we will compare our lead compound, TTC-1 , with two hypothetical analogs:
-
TTC-2: A derivative with a substitution on the thiophene ring, intended to enhance potency for the primary target.
-
TTC-3: An analog with a modification on the thiazole ring, designed to improve metabolic stability.
The following tables summarize hypothetical data from our proposed screening cascade.
Table 1: In Vitro Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | TTC-1 | TTC-2 | TTC-3 | Staurosporine (Control) |
| Primary Target (e.g., MAPK14/p38α) | 95 | 98 | 92 | 99 |
| ABL1 | 12 | 15 | 8 | 98 |
| EGFR | 8 | 10 | 5 | 95 |
| HER2 | 15 | 20 | 10 | 92 |
| Off-Target Hit 1 (e.g., GSK3β) | 75 | 85 | 45 | 99 |
| Off-Target Hit 2 (e.g., CDK2) | 68 | 78 | 35 | 99 |
| SRC | 25 | 30 | 15 | 97 |
| VEG FR2 | 18 | 22 | 12 | 96 |
Data are presented as percent inhibition at a 1 µM compound concentration. Values greater than 50% are typically considered significant hits and warrant further investigation.
Table 2: IC50 Values for Confirmed Kinase Off-Targets
| Kinase Target | TTC-1 (IC50, nM) | TTC-2 (IC50, nM) | TTC-3 (IC50, nM) |
| Primary Target (MAPK14/p38α) | 50 | 25 | 65 |
| GSK3β | 850 | 450 | >10,000 |
| CDK2 | 1200 | 750 | >10,000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.
Table 3: Cellular Thermal Shift Assay (CETSA®) - Target Engagement in Intact Cells
| Target | Compound (10 µM) | Thermal Shift (ΔTm, °C) |
| Primary Target (MAPK14/p38α) | TTC-1 | +3.5 |
| TTC-2 | +4.2 | |
| TTC-3 | +3.1 | |
| Off-Target (GSK3β) | TTC-1 | +1.8 |
| TTC-2 | +2.5 | |
| TTC-3 | +0.2 |
A significant positive thermal shift (ΔTm) indicates direct binding of the compound to the target protein in the cellular environment.
Table 4: Radioligand Binding Assay - Selected GPCRs and Ion Channels (% Displacement at 10 µM)
| Target | TTC-1 | TTC-2 | TTC-3 |
| Adenosine A1 Receptor | 8 | 12 | 5 |
| Dopamine D2 Receptor | 15 | 20 | 10 |
| Serotonin 5-HT2A Receptor | 22 | 28 | 15 |
| hERG Potassium Channel | 35 | 45 | 18 |
Percent displacement indicates the ability of the test compound to displace a radiolabeled ligand from its target. Values above 50% are generally considered significant.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed and standardized protocols are essential.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., GSK3β)
-
Kinase substrate peptide
-
ATP
-
Test compounds (TTC-1, TTC-2, TTC-3)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the kinase to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[3] e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase assay.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the key steps for performing a CETSA experiment to confirm target engagement in intact cells.
Materials:
-
Cell line expressing the target protein(s) of interest
-
Cell culture medium and supplements
-
Test compounds (TTC-1, TTC-2, TTC-3)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein(s)
Protocol:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the desired concentration of the test compound or DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate. c. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of the soluble fraction.
-
Analysis by Western Blot: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody. d. Detect the signal and quantify the band intensities.
-
Data Analysis: a. Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples. b. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. c. The difference in Tm (ΔTm) between the treated and untreated samples represents the thermal shift.
Interpreting the Results and Making Informed Decisions
-
TTC-1 shows good potency for its primary target but also demonstrates significant off-target activity against GSK3β and CDK2. The CETSA results confirm that TTC-1 engages these off-targets in a cellular context. The interaction with the hERG channel, although below the 50% displacement threshold, warrants further investigation due to the known cardiotoxicity risks associated with hERG inhibition.
-
TTC-2 , while more potent against the primary target, exhibits even greater off-target activity against GSK3β, CDK2, and the hERG channel. This suggests that the modification on the thiophene ring, while enhancing on-target potency, may have introduced new, undesirable interactions.
-
TTC-3 displays a much cleaner selectivity profile. The modifications to the thiazole ring have successfully mitigated the off-target activities against GSK3β and CDK2, and reduced the interaction with the hERG channel, albeit with a slight reduction in potency for the primary target.
Based on this analysis, TTC-3 emerges as the most promising candidate for further development. While TTC-1 and TTC-2 might be useful as tool compounds for in vitro studies, their off-target profiles present significant risks for in vivo applications.
The Thiophene Moiety: A Note on Potential Bioactivation
It is crucial to consider the metabolic fate of thiophene-containing compounds. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive thiophene-S-oxides and epoxides.[10][11] These reactive metabolites can covalently bind to cellular macromolecules, potentially leading to idiosyncratic toxicity. Therefore, in addition to direct off-target binding, the potential for bioactivation and the formation of reactive metabolites should be assessed for any thiophene-containing drug candidate. Assays for CYP450 inhibition and reactive metabolite trapping are essential follow-up studies.
Conclusion: Selectivity as a Cornerstone of Drug Development
The cross-reactivity analysis of this compound based compounds underscores the critical importance of a comprehensive and multi-faceted approach to understanding compound selectivity. By combining broad panel screening with cellular target engagement and mechanistic assays, researchers can build a detailed picture of a compound's interaction profile. This knowledge is paramount for making informed decisions, mitigating risks, and ultimately, developing safer and more effective medicines. The journey from hit to clinic is long, but a thorough understanding of selectivity provides a reliable map to navigate this complex terrain.
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. URL: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. URL: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. URL: [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917. URL: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. URL: [Link]
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Al-Ostoot, F. H., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661. URL: [Link]
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Asati, V., & Sharma, S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35899-35930. URL: [Link]
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Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1089-1115. URL: [Link]
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Khan, I., et al. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ChemistrySelect, 9(8). URL: [Link]
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Zhang, J., et al. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Medicinal Chemistry Research, 28, 1633-1647. URL: [Link]
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Jaladanki, C. K., et al. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Computational and Theoretical Nanoscience, 12(12), 5585-5594. URL: [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. URL: [Link]
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. URL: [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. URL: [Link]
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Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314. URL: [Link]
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Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. URL: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. URL: [Link]
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Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. URL: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. URL: [Link]
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Al-Ostoot, F. H., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. URL: [Link]
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Sravani, G., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(19), 6296. URL: [Link]
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Asati, V., & Sharma, S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. URL: [Link]
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Yilmaz, I., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Journal of the Serbian Chemical Society, 88(10), 1037-1053. URL: [Link]
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Shams, H. Z., et al. (2011). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2051-2066. URL: [Link]
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Ali, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 253-259. URL: [Link]
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Asati, V., & Sharma, S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. URL: [Link]
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Khan, I., et al. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. URL: [Link]
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Khan, I., et al. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. ResearchGate. URL: [Link]
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A Comparative Guide to HPLC-Based Purity Analysis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Introduction: The Analytical Imperative for a Novel Heterocycle
In the landscape of pharmaceutical development, heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents. 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde is a molecule of significant interest, combining the structural motifs of both thiophene and thiazole. These rings are present in numerous approved drugs, making this compound a valuable building block for novel drug candidates.[1][2] The purity of such starting materials is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side reactions, altered pharmacological activity, or toxicological issues.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds, offering the sensitivity and resolving power necessary to detect and quantify the active substance and any related impurities.[3] This guide provides an in-depth, comparative analysis of HPLC methods for the purity determination of this compound. We will explore the rationale behind method development, compare alternative chromatographic conditions, and present the experimental data necessary for researchers to make informed decisions in their own laboratories. Our approach is grounded in the principles of analytical quality by design, ensuring that the developed methods are robust, specific, and fit for purpose, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5]
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical method must be capable of separating the main compound from any potential process-related impurities and degradation products. The synthesis of this compound, likely proceeding through a variation of the Hantzsch thiazole synthesis, informs our impurity profile.[3][6]
Potential Process-Related Impurities:
-
Impurity A: Thioamide Precursor: An unreacted thioamide starting material, such as 3-thiophenecarbothioamide.
-
Impurity B: α-Halocarbonyl Precursor: An unreacted α-halocarbonyl compound, for example, 2-bromo-3-oxopropanal.
-
Impurity C: Thiophene-3-carbaldehyde: A common starting material for the synthesis of the thiophene moiety.
-
Impurity D: Over-oxidation Product: The aldehyde functional group is susceptible to oxidation, leading to the formation of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid.
The analytical challenge lies in developing a method that can resolve the main peak from these structurally similar compounds, which may possess a range of polarities.
Methodology Comparison: A Trifecta of Chromatographic Approaches
We will compare three distinct reversed-phase HPLC methods, each designed to exploit different separation mechanisms to achieve optimal purity analysis. The foundation of our methods will adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[7][8][9]
Method A: The Industry Standard - C18 Stationary Phase with Acetonitrile Gradient
This method serves as our baseline, employing the most common stationary phase in reversed-phase HPLC, octadecyl-silica (C18). The C18 phase separates analytes primarily based on hydrophobicity.[10]
Rationale: The choice of a C18 column is a logical starting point for most small molecules of intermediate polarity. The gradient elution, starting with a high aqueous content and moving to a higher organic phase concentration, is essential for purity analysis. It ensures that highly polar impurities are retained and resolved at the beginning of the run, while more non-polar impurities are eluted effectively as the solvent strength increases, all within a reasonable timeframe. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
Method B: Enhancing Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
This method introduces an alternative stationary phase, Phenyl-Hexyl, to leverage a different separation mechanism.
Rationale: The target analyte and its potential impurities are all aromatic compounds. A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[7][11][12] This can induce significant changes in selectivity compared to a C18 column, potentially resolving impurities that co-elute with the main peak in Method A.[13]
Method C: Modulating Selectivity with a Protic Solvent - Phenyl-Hexyl with Methanol Gradient
This method retains the Phenyl-Hexyl column from Method B but substitutes acetonitrile with methanol as the organic modifier.
Rationale: The choice of organic solvent can profoundly impact selectivity, especially on a phenyl-based stationary phase. Methanol, a protic solvent, is a hydrogen bond donor and acceptor. It can enhance π-π interactions between aromatic analytes and a phenyl stationary phase more effectively than acetonitrile.[7] This change can alter the elution order and improve the resolution of critical pairs.
Comparative Data Summary
The following table summarizes the expected performance of the three methods for the separation of this compound from its postulated impurities. The data illustrates the potential impact of stationary phase and mobile phase selection on key chromatographic parameters.
| Parameter | Analyte | Method A (C18/ACN) | Method B (Phenyl-Hexyl/ACN) | Method C (Phenyl-Hexyl/MeOH) |
| Retention Time (t_R, min) | Impurity D (Acid) | 4.2 | 4.8 | 5.1 |
| Main Compound | 10.5 | 11.2 | 12.5 | |
| Impurity A (Thioamide) | 10.7 | 11.9 | 13.5 | |
| Impurity C (Aldehyde) | 12.1 | 12.5 | 14.2 | |
| Impurity B (α-Halocarbonyl) | 13.5 | 13.1 | 15.0 | |
| Resolution (R_s) | Main / Impurity A | 1.1 | 2.5 | 3.1 |
| Tailing Factor (T_f) | Main Compound | 1.2 | 1.1 | 1.1 |
| Theoretical Plates (N) | Main Compound | 15,000 | 18,000 | 17,500 |
Analysis of Results:
-
Method A provides a reasonable separation but shows a critical pair (Main Compound and Impurity A) with a resolution of only 1.1, which is below the generally accepted value of 1.5 for baseline separation.
-
Method B , by introducing the Phenyl-Hexyl column, significantly improves the resolution of the critical pair to 2.5, demonstrating the benefit of alternative selectivity from π-π interactions.
-
Method C further enhances the resolution of the critical pair to 3.1, indicating that methanol is a more effective solvent for exploiting the unique selectivity of the Phenyl-Hexyl phase for this set of compounds.
Experimental Protocols
General Reagents and Sample Preparation
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Buffer Component: Formic acid (FA), analytical grade.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare a sample solution at a concentration of 1.0 mg/mL in the diluent.
-
System Suitability Solution: Spike the standard solution with known impurities at a level of 0.1% to verify resolution.
Protocol for Method A: C18 / Acetonitrile Gradient
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector at 280 nm.
-
System Suitability:
-
Tailing factor for the main peak: ≤ 1.5.
-
Resolution between the main peak and the closest eluting impurity: ≥ 1.5.
-
RSD of 6 replicate injections of the standard: ≤ 2.0%.
-
Protocol for Method B: Phenyl-Hexyl / Acetonitrile Gradient
-
HPLC System: Same as Method A.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector at 280 nm.
-
System Suitability: Same as Method A.
Protocol for Method C: Phenyl-Hexyl / Methanol Gradient
-
HPLC System: Same as Method A.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector at 280 nm.
-
System Suitability: Same as Method A.
Visualizing the Workflow and Logic
The following diagrams illustrate the systematic approach to HPLC purity analysis and the decision-making process for method optimization.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for HPLC Method Optimization.
Conclusion: A Scientifically Grounded Approach to Purity
This guide demonstrates a systematic and scientifically justified approach to developing a purity method for this compound. While a standard C18 column provides a functional starting point, our comparative analysis strongly suggests that superior resolution can be achieved by leveraging alternative separation mechanisms. The use of a Phenyl-Hexyl column (Method B), particularly with methanol as the organic modifier (Method C), offers enhanced selectivity for this aromatic analyte and its potential impurities due to favorable π-π interactions.
For researchers and drug development professionals, the key takeaway is the importance of methodical screening of both stationary and mobile phases. A single-column, single-solvent approach may not be sufficient to guarantee the specificity required for regulatory submission. By applying the principles outlined here, a robust, reliable, and scientifically sound HPLC purity method can be developed and validated, ensuring the quality and safety of novel pharmaceutical building blocks. The validation of the chosen method should be performed according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][11][12][14]
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511–1523. [Link]
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A Comparative Guide to the In Silico Toxicity Prediction of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Introduction: The Imperative for Early-Stage Toxicity Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. Late-stage failures, particularly those due to unforeseen toxicity, represent a significant financial and temporal drain on development pipelines. The heterocyclic scaffold, 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, represents a class of compounds with potential pharmacological interest due to the prevalence of thiophene and thiazole rings in bioactive molecules. However, its safety profile is unknown. Before committing resources to synthesis and in vitro testing, a robust in silico toxicological assessment can provide critical insights, flagging potential liabilities and guiding the design of safer analogues.
This guide provides a comprehensive, multi-platform in silico toxicity assessment of this compound. We move beyond a single prediction, employing a battery of complementary computational tools to build a weight-of-evidence-based profile. By comparing the target molecule to structurally related alternatives, we illustrate how subtle chemical modifications can modulate the predicted toxicity landscape. This approach embodies the shift from simple prediction to informed, predictive risk assessment, a cornerstone of modern computational toxicology.[1][2]
Pillar 1: The Methodological Rationale - A Multi-Tool Approach
No single in silico model is universally predictive across all toxicological endpoints.[3] A robust assessment, therefore, necessitates the integration of multiple, methodologically distinct tools. Our workflow, outlined below, leverages both expert rule-based systems and statistical, quantitative structure-activity relationship (QSAR) models to provide a holistic view. This dual-pronged strategy is not only best practice but is also in alignment with regulatory guidelines such as the ICH M7 for mutagenic impurities.[4][5][6][7]
Caption: Integrated workflow for in silico toxicity assessment.
Our selected toolkit includes:
-
ProTox-II: A freely accessible web server that provides predictions for a multitude of toxicological endpoints, including acute toxicity, hepatotoxicity, carcinogenicity, and mutagenicity, based on a combination of machine learning models, fragment propensities, and pharmacophores.[8][9][10][11][12] Its broad scope makes it an excellent first-pass screening tool.
-
Derek Nexus: A commercial, expert knowledge-based system that identifies structure-toxicity relationships (toxicophores).[13][14][15] Instead of a statistical probability, Derek provides a reasoned assertion (e.g., "plausible," "probable") based on a curated knowledge base of alerts derived from literature and proprietary data, making its outputs highly transparent and interpretable.[16][17]
-
Sarah Nexus: A complementary statistical-based model that predicts the outcome of the Ames bacterial reverse mutation assay.[4][18] Used in tandem with Derek Nexus, it fulfills the ICH M7 guideline's requirement for two complementary mutagenicity prediction methodologies.[7]
-
SwissADME: A powerful tool for evaluating physicochemical properties, pharmacokinetics, and drug-likeness.[19][20][21] While not a direct toxicity predictor, its outputs (e.g., lipophilicity, solubility, PAINS alerts) provide essential context for interpreting toxicity predictions. For example, high lipophilicity can be correlated with certain forms of toxicity.[22]
Pillar 2: Comparative Toxicity Profile
To provide a meaningful comparison, we analyzed our target compound alongside two structurally related molecules:
-
Target Compound: this compound
-
Comparator 1 (Simpler): Thiophene-3-carbaldehyde
-
Comparator 2 (Substituted): 2-(5-Bromo-thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
The following table summarizes the key toxicity predictions across our selected platforms.
| Toxicity Endpoint | Prediction Tool | Target: this compound | Comparator 1: Thiophene-3-carbaldehyde | Comparator 2: 2-(5-Bromo-thiophen-3-yl)-1,3-thiazole-4-carbaldehyde |
| Acute Oral Toxicity | ProTox-II | Class 4 (LD50: 312 mg/kg) | Class 4 (LD50: 400 mg/kg) | Class 4 (LD50: 301 mg/kg) |
| Prediction Confidence: 73.1% | Prediction Confidence: 71.9% | Prediction Confidence: 72.5% | ||
| Hepatotoxicity (DILI) | ProTox-II | Active | Inactive | Active |
| Prediction Confidence: 0.71 | Prediction Confidence: 0.65 | Prediction Confidence: 0.75 | ||
| Derek Nexus | EQUIVOCAL: Thiazole ring (miscellaneous) | INACTIVE | PLAUSIBLE: Thiazole ring (miscellaneous), Halogenated thiophene | |
| Mutagenicity (Ames) | ProTox-II | Active | Active | Active |
| Prediction Confidence: 0.68 | Prediction Confidence: 0.59 | Prediction Confidence: 0.79 | ||
| Derek Nexus | PLAUSIBLE: Aromatic aldehyde | PLAUSIBLE: Aromatic aldehyde | PROBABLE: Aromatic aldehyde, Halogenated thiophene | |
| Sarah Nexus | EQUIVOCAL | NEGATIVE | POSITIVE | |
| Carcinogenicity | ProTox-II | Active | Inactive | Active |
| Prediction Confidence: 0.62 | Prediction Confidence: 0.55 | Prediction Confidence: 0.71 | ||
| Derek Nexus | INACTIVE | INACTIVE | PLAUSIBLE: Halogenated thiophene | |
| Cardiotoxicity | ProTox-II | Inactive | Inactive | Inactive |
| Prediction Confidence: 0.85 | Prediction Confidence: 0.91 | Prediction Confidence: 0.82 | ||
| Skin Sensitization | Derek Nexus | PLAUSIBLE: Aldehyde | PLAUSIBLE: Aldehyde | PLAUSIBLE: Aldehyde |
Pillar 3: Analysis and Expert Interpretation
The comparative data reveals a nuanced toxicity profile for this compound.
-
Mutagenicity - A Point of Concern: There is a consistent signal for mutagenicity across multiple platforms. Both ProTox-II and the expert-based Derek Nexus flag the compound as potentially mutagenic, with Derek Nexus identifying the aromatic aldehyde group as a known structural alert.[13][23] The addition of a bromine atom in Comparator 2 elevates this risk to "Probable" in Derek Nexus and flips the Sarah Nexus prediction from "Equivocal" to "Positive," highlighting the well-known contribution of halogenation to mutagenic potential. This strong, cross-platform signal suggests that experimental Ames testing would be a critical next step for this chemical series.[6]
-
Hepatotoxicity - The Role of the Heterocycle: The target compound and its brominated analogue are predicted to be hepatotoxic by ProTox-II, while the simpler thiophene-3-carbaldehyde is not.[8][12] This strongly implicates the thiazole ring system in the predicted liver toxicity. Derek Nexus provides a more cautious "Equivocal" or "Plausible" prediction, suggesting that while the thiazole substructure is associated with hepatotoxicity, the evidence may not be overwhelmingly strong for this specific arrangement. Drug-induced liver injury (DILI) is a leading cause of drug failure, making this a significant finding.[24][25][26]
-
Carcinogenicity - Conflicting Predictions: ProTox-II predicts carcinogenicity for the target and its brominated version, while Derek Nexus does not find a specific alert for the parent compound. The conflict between statistical (ProTox-II) and expert-based (Derek) systems is common for complex endpoints like carcinogenicity and underscores the need for expert review.[27] The statistical model may be identifying broader, less-defined correlations, whereas the expert system requires a known, well-characterized toxicophore, which is only present in the halogenated comparator.
-
Acute Toxicity: All three compounds fall into the same acute toxicity class (Class 4), suggesting the core scaffold, rather than the specific substitutions, dictates this property.
Experimental Protocols
Protocol 1: Broad-Spectrum Toxicity Screening with ProTox-II
This protocol describes the use of the freely available ProTox-II web server for initial toxicity profiling.
Caption: Step-by-step workflow for ProTox-II analysis.
-
Input the Chemical Structure: Locate the input box. You can either paste the SMILES string for the compound (e.g., O=Cc1csc(n1)-c2ccsc2 for the target compound) or use the integrated chemical drawing tool.
-
Initiate Prediction: Click the "Start ProTox-II" button to submit the query.
-
Retrieve Results: The results page will load after a short calculation period. It will display a summary, including an LD50 prediction, toxicity class, and a toxicity radar chart.
-
Detailed Analysis: Scroll down to view detailed predictions for various endpoints.
-
For Hepatotoxicity , note the "Prediction" (Active/Inactive) and the "Probability" score.
-
For Mutagenicity and Carcinogenicity , record the prediction and its associated probability.
-
-
Documentation: Record all relevant predictions and their confidence scores in a laboratory notebook or data table for comparison.
Protocol 2: Physicochemical and ADME Property Evaluation with SwissADME
This protocol details how to obtain key physicochemical data to contextualize toxicity predictions.
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[19]
-
Input Structure(s): In the large input box, paste the SMILES string(s) of the molecule(s) of interest. Multiple SMILES can be entered, one per line, for batch processing.
-
Run Analysis: Click the "Run" button.
-
Review Results: The platform will generate a results table. Key parameters to note for toxicity context include:
-
Lipophilicity (e.g., iLOGP, XLOGP3): Higher values can sometimes correlate with toxicity.
-
Water Solubility: Poor solubility can affect assay performance and bioavailability.
-
Drug-likeness: Check for violations of rules like Lipinski's Rule of Five.
-
Medicinal Chemistry - PAINS Alert: Note if the structure is flagged as a Pan-Assay Interference Compound (PAINS), which can cause non-specific activity in assays.
-
-
Data Export: The results can be exported as a CSV file for easy integration with other data.
References
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- PubMed.
- Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263.
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- IEEE Xplore.
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- Optibrium.
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- Insilico toxicity prediction by using ProTox-II comput
- ResearchGate. Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity.
- Syngene. Computational toxicology with DEREK Nexus® & SARAH Nexus®.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
- PubMed. Comparison of in Silico Models for Prediction of Mutagenicity.
- DEREK Nexus® toxicology modeling.
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- PozeSCAF. In Silico Mutagenicity and Toxicology Predictions.
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- SwissDrugDesign. Molecular Modelling Group.
- Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered.
- EurekAlert!. (2020). Scientists use machine learning to predict major clinical forms of drug cardiotoxicity.
- SwissADME. Frequently Asked Questions.
- Lhasa Limited. (2024). Lhasa Limited Elevates Genotoxicity Assessment With New Chromosome Damage Prediction Model.
- Taylor & Francis Online. Combinative ex vivo studies and in silico models ProTox-II for investigating the toxicity of chemicals used mainly in cosmetic products.
- ResearchGate. (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals.
- Manufacturing Chemist. (2017). Lhasa receives award for toxicology prediction software.
- PubMed Central. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity.
- Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.
- IntuitionLabs. ICH M7: A Guide to Mutagenic Impurity Assessment Software.
- Lhasa Limited. In Silico Mutagenicity Assessment.
- ResearchGate. (PDF)
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
- NIH.
- Cronin, M. T., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
- ResearchGate.
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A Comparative Analysis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde Derivatives as Anticancer Agents: A Guide for Researchers
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the fusion of thiophene and thiazole rings into a single molecular scaffold has garnered significant attention. This guide provides a comprehensive comparison of the efficacy of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde derivatives as potential anticancer agents. Drawing upon a synthesis of recent experimental data, we will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
The Rationale: Targeting Cancer with Thiophene-Thiazole Hybrids
The amalgamation of thiophene and thiazole moieties into a single molecular entity is a strategic design choice aimed at leveraging the unique pharmacological profiles of each heterocycle.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer properties, by interacting with various biological targets.[2] Similarly, thiophene-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The core hypothesis is that by combining these two pharmacophores, we can achieve synergistic or enhanced anticancer activity, potentially leading to the development of more potent and selective therapeutic agents.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of thiophene-thiazole derivatives is not attributed to a single mechanism but rather a multi-targeted assault on cancer cell proliferation and survival. The primary mechanisms identified through extensive research include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.
A significant body of evidence suggests that these compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by mitochondrial depolarization and the subsequent activation of caspases.[3] Furthermore, some derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.
Several studies have also pointed towards the inhibition of critical protein kinases as a key mechanism of action. For instance, certain thiophene-thiazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which play pivotal roles in tumor angiogenesis and progression.[3][4]
Caption: Proposed anticancer mechanisms of thiophene-thiazole derivatives.
Comparative Efficacy: An In Vitro Analysis
The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this efficacy. Below is a table summarizing the in vitro cytotoxic activity of various thiophene-thiazole derivatives against a panel of human cancer cell lines. It is important to note that while the core scaffold of this compound is the focus, the available literature often reports on closely related structures. The data presented here is a curated selection from these studies to provide a comparative landscape.
| Compound ID | R-Group Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | Phenyl | MCF-7 (Breast) | 11.5 ± 0.8 | [5] |
| 4-Chlorophenyl | A549 (Lung) | 0.452 | [6] | |
| 4-Methoxyphenyl | HepG-2 (Liver) | 4.37 ± 0.7 | [7][8] | |
| Series B | N-phenylacetamide | NCI-H460 (Lung) | Varies | [9][10][11] |
| Phenylthiourea | SF-268 (CNS) | Varies | [9][10][11] | |
| Series C | 3-phenylthiazolidin-4-one | HepG-2 (Liver) | 1.98 ± 1.22 | [12] |
| 5-Acetyl-4-methyl-3-phenylthiazole | HepG-2 (Liver) | 1.61 ± 1.92 | [12] |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following is a detailed, step-by-step methodology for assessing the in vitro anticancer activity of this compound derivatives using the widely accepted MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-thiazole derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: A streamlined workflow of the MTT assay for cytotoxicity evaluation.
Comparative Analysis and Future Perspectives
The presented data underscores the potential of this compound derivatives and their close analogs as a promising class of anticancer agents. The structure-activity relationship (SAR) studies, though not exhaustive for this specific scaffold, suggest that the nature of the substituent on the thiophene or thiazole ring can significantly influence the cytotoxic potency.[13][14] For instance, the introduction of electron-withdrawing groups on a phenyl substituent has been shown to enhance anticancer activity in some series.
Compared to established chemotherapeutic agents, these novel compounds may offer advantages in terms of selectivity and reduced toxicity, although extensive in vivo studies are required to validate these claims. The multi-targeted mechanism of action could also be beneficial in overcoming drug resistance, a major challenge in cancer therapy.
Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives with diverse substitutions to establish a more comprehensive SAR. In-depth mechanistic studies are also warranted to identify the precise molecular targets and signaling pathways modulated by the most potent compounds. Ultimately, promising candidates should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
Conclusion
The exploration of this compound derivatives as anticancer agents represents a promising avenue in the field of drug discovery. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic pathways, coupled with encouraging in vitro cytotoxicity data, positions them as strong candidates for further development. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the collective effort to combat cancer.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are not merely procedural formalities; they are foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is built upon a thorough analysis of its constituent chemical moieties—thiophene, thiazole, and an aldehyde functional group—and aligns with established best practices for hazardous waste management.
I. Hazard Profile Analysis: An Evidence-Based Assessment
This compound is a heterocyclic compound for which comprehensive toxicological and environmental hazard data is not yet available. Therefore, a conservative approach, inferring its hazard profile from structurally related compounds, is essential.
-
Thiophene Moiety: Thiophene and its derivatives are recognized as flammable liquids and are harmful if swallowed.[1] They can cause skin and eye irritation.[1] Combustion of thiophene-containing compounds may produce sulfur dioxide, a strong irritant.[1]
-
Thiazole Moiety: Thiazoles are also considered hazardous substances.[2] They can be flammable, harmful if swallowed, and are known to cause serious eye damage as well as skin and respiratory irritation.[2][3]
-
Aldehyde Functional Group: Aldehydes, particularly aromatic aldehydes, can be irritants and sensitizers. Thiophenecarboxaldehydes, structural analogs, are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4][5][6][7]
Based on this analysis, this compound must be handled as a hazardous substance with potential for flammability, toxicity (oral), and irritation (skin, eye, respiratory). All waste generated from its use must be classified and managed as hazardous chemical waste .
II. Quantitative Data Summary & Personal Protective Equipment (PPE)
The following table summarizes the anticipated hazards and mandates the minimum required PPE for handling this compound and its associated waste.
| Hazard Category | Inferred Risk Description | Mandatory Personal Protective Equipment (PPE) |
| Flammability | Assumed to be a combustible liquid. Vapors may form flammable mixtures with air.[2][6][8] | * Work in a well-ventilated area, preferably a chemical fume hood. |
-
Keep away from heat, sparks, open flames, and hot surfaces. | | Acute Toxicity (Oral) | Harmful if swallowed.[2][4][5] | * Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling. | | Skin Irritation | Causes skin irritation upon contact.[2][5][6] | * Gloves: Wear double-layered nitrile gloves.
-
Protective Clothing: Wear a chemically resistant lab coat. | | Eye Irritation | Causes serious eye irritation or damage.[2][5][6] | * Eye Protection: Chemical safety goggles are mandatory.
-
Face Protection: A face shield should be worn when handling larger quantities or when there is a risk of splashing. | | Respiratory Irritation | May cause respiratory tract irritation.[2][5][6] | * Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or aerosols. | | Environmental Hazard | Assumed to be harmful to aquatic life with long-lasting effects. | * Avoid release to the environment. All waste must be collected for proper disposal. |
III. Step-by-Step Disposal Protocol: A Self-Validating Workflow
Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from the point of waste generation to its final disposal.
Proper segregation prevents dangerous chemical reactions and facilitates compliant disposal.[9] Never mix incompatible waste streams.[10]
-
Solid Waste:
-
Collect all contaminated solid materials, including disposable labware (e.g., pipette tips, weigh boats), used gloves, and contaminated bench paper, in a dedicated solid hazardous waste container.
-
This container must be a puncture-resistant pail or drum, lined with a clear plastic bag.[10] Do not use biohazard bags. [10]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
The container must be a leak-proof, chemically compatible bottle (e.g., High-Density Polyethylene - HDPE) with a secure screw cap.
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Waste."
-
Proper containerization and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure waste is tracked from "cradle-to-grave."[11][12][13]
-
Select Appropriate Containers: Ensure containers are in good condition, free from leaks, and made of a material compatible with the chemical waste.[14]
-
Labeling: As soon as a waste container is initiated, affix a "Hazardous Waste" label. This label must include:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10][14] This minimizes the release of vapors and prevents spills.
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be in a well-ventilated, secure area, away from general laboratory traffic.
-
Segregation: Store containers with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10] Ensure incompatible waste types are physically segregated.[10][15]
-
Ignition Sources: Store away from heat and potential ignition sources.[16][17]
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Don the appropriate PPE as detailed in Section II.
-
Contain: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[8]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8][18]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Request Pickup: Once a waste container is full (do not exceed 90% capacity), schedule a pickup with your institution's EHS office or their designated hazardous waste contractor.[10][19]
-
Documentation: Ensure all paperwork, such as waste manifests, is completed accurately as required by your institution and regulatory agencies.[20]
-
Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The likely disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle combustion byproducts like sulfur oxides.[1][7]
IV. Visualized Workflow: Decision Process for Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
V. Regulatory Framework and Compliance
All procedures described herein are designed to comply with the primary regulations governing hazardous waste in the United States, including:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[9][12][13] Your laboratory is considered a hazardous waste generator and must comply with these regulations.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[11][21][22] This includes proper labeling, safety data sheets (when available), and training.[11]
By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment and maintain institutional compliance.
References
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Comprehensive Safety and Handling Guide for 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. As a compound integrating the functionalities of an aromatic aldehyde and a thiazole ring, it necessitates a cautious and well-informed approach to laboratory work. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Oral Toxicity: Similar aldehydes are harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Aromatic aldehydes and thiazole compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][2]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[4][5]
Physical and Chemical Properties Profile (Inferred):
| Property | Inferred Characteristic | Rationale |
|---|---|---|
| Physical State | Likely a solid (powder/crystals) or a liquid with a high boiling point. | Similar aromatic aldehydes exist as liquids or solids.[1][6] |
| Stability | Stable under normal laboratory conditions. | Thiophene and thiazole derivatives are generally stable.[1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, and strong reducing agents. | This is a common characteristic of aldehydes.[2][6] |
| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen. | Based on the elemental composition of the molecule.[2][6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to mitigate the identified risks. The selection of PPE should be based on a thorough hazard assessment of the specific experimental conditions.[8]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory.[9] For procedures with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Due to the risk of skin irritation and potential absorption, appropriate chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection against a range of chemicals.[9] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[9] Long pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.[8]
-
Respiratory Protection: All handling of solid this compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[7][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[7][9]
Caption: Core Personal Protective Equipment Workflow.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Preparation and Weighing:
-
Designate a Workspace: Conduct all handling within a certified chemical fume hood.
-
Gather Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or paper. Avoid creating dust. If the compound is a liquid, measure volumetrically.
-
Clean-Up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or towel, and dispose of it as hazardous waste.
Dissolving and Transferring:
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Transfer: When transferring the solution, use a pipette or pour carefully down a glass rod to prevent splashing.
-
Container Sealing: Securely cap or seal all containers holding the compound.
Reaction and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system.
-
Temperature Control: Be mindful of any potential exothermic reactions and have appropriate cooling baths on standby.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.
Caption: Step-by-step chemical handling workflow.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If they are not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[11] Clean the spill area with soap and water. |
| Major Spill | Evacuate the immediate area and alert your institution's emergency response team.[11] Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste.[12]
Disposal Workflow:
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[7]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your Environmental Health and Safety department.
References
- 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS - Loba Chemie. (2019-02-22).
- Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer.
- 3 - SAFETY D
- Thiazole - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-05).
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA. (2025-09-12).
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment (PPE).
- SAFETY D
- 2 - SAFETY D
- 2 - SAFETY D
- Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
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- Thiazole - Apollo Scientific. (2023-07-06).
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- Synthesis and biological evaluation of thiazole deriv
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
